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  • Product: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid
  • CAS: 1019562-00-5

Core Science & Biosynthesis

Foundational

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid chemical properties

Topic: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3][4][5] Executive Summary 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3][4][5]

Executive Summary

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (CAS 1019562-00-5) is a specialized aromatic building block utilized in medicinal chemistry and organic synthesis.[1][2][3] Characterized by a benzoic acid core substituted with a sec-butylthio group at the ortho position and a nitro group at the meta position (relative to the sulfur), this molecule serves as a critical scaffold for the development of benzisothiazoles, functionalized anthranilic acids, and potential antimicrobial agents. Its structural versatility allows it to function as both a precursor for heterocyclic synthesis and a reference standard for impurity profiling in pharmaceutical development.

Chemical Identity & Physicochemical Properties

Nomenclature and Identification
  • IUPAC Name: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid[1][2]

  • Synonyms: 5-Nitro-2-(sec-butylthio)benzoic acid; 2-(1-Methylpropylthio)-5-nitrobenzoic acid

  • CAS Registry Number: 1019562-00-5[1][2][4][5][6]

  • Molecular Formula: C₁₁H₁₃NO₄S

  • Molecular Weight: 255.29 g/mol [5][6][7]

  • SMILES: CCC(C)Sc1ccc(cc1C(=O)O)[O-]

Structural Analysis

The molecule features three distinct functional domains that dictate its reactivity:

  • Nitro Group (

    
    ):  Located at position 5, it acts as a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid and activating the ring for further nucleophilic manipulations (though less so than if it were ortho or para to a leaving group).
    
  • Carboxylic Acid (

    
    ):  Provides a handle for esterification, amidation, or cyclization reactions.
    
  • Thioether Linkage (

    
    ):  The sulfur atom is potentially oxidizable to sulfoxide or sulfone. The sec-butyl group introduces a chiral center and steric bulk, influencing the lipophilicity (LogP) and binding affinity in biological targets.
    
Physicochemical Data (Experimental & Predicted)
PropertyValue / PredictionContext
Physical State Solid (Powder)Typically yellow to pale brown due to nitro conjugation.
Melting Point 150–160 °C (Predicted)Homologs (e.g., methylthio) typically melt in this range.
pKa (Acid) 3.0 – 3.5Acidified by the electron-withdrawing 5-nitro group.
LogP ~3.2Moderate lipophilicity due to the alkyl chain and aromatic ring.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; soluble in alkaline aqueous solutions.

Synthetic Methodologies

The primary route to 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid involves Nucleophilic Aromatic Substitution (


). This pathway is favored due to the activation provided by the ortho-carboxyl and para-nitro groups relative to the leaving group (typically halogen).
Synthesis Protocol ( Pathway)

Reaction: 2-Chloro-5-nitrobenzoic acid + 2-Butanethiol


 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent (DMF or DMSO) or a protic solvent (Ethanol/Water mixture) depending on the base used.

  • Base Addition: Add Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (2.0–2.5 eq). The first equivalent deprotonates the carboxylic acid; the second generates the thiolate nucleophile.

  • Thiol Addition: Slowly add 2-butanethiol (1.1 eq) under inert atmosphere (

    
    ) to prevent disulfide formation.
    
  • Heating: Reflux the mixture at 80–100 °C for 4–6 hours. Monitor via TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify with 1M HCl to pH ~2–3 to precipitate the product.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Mechanistic Visualization

The following diagram illustrates the


 mechanism and subsequent potential transformations.

SynthesisPathway cluster_reactions Downstream Reactivity Start 2-Chloro-5-nitrobenzoic acid Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent 2-Butanethiol (Base) Reagent->Intermediate Product 2-(Butan-2-ylsulfanyl)- 5-nitrobenzoic acid Intermediate->Product Elimination of Cl- Sulfoxide Sulfoxide/Sulfone (Oxidation) Product->Sulfoxide H2O2 / mCPBA Amine Anthranilic Derivative (Nitro Reduction) Product->Amine Fe/HCl or H2/Pd

Caption: Figure 1. Synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid via SnAr and key downstream derivatives.

Reactivity & Applications in Drug Discovery

Versatile Building Block

This compound serves as a "linchpin" intermediate. The ortho-positioning of the carboxyl and thioether groups allows for cyclization reactions to form Benzisothiazoles , a scaffold found in various antipsychotics and antimicrobials.

  • Benzisothiazolinone Synthesis: Activation of the carboxylic acid (e.g., with

    
    ) followed by reaction with amines can lead to ring closure if the sulfur is activated or if the nitro group is reduced to an amine and subsequently cyclized.
    
Impurity Profiling & Reference Standards

In the synthesis of sulfonamide diuretics (e.g., analogs of Bumetanide) or thio-based drugs, alkylation side reactions can occur. 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid serves as a critical Reference Standard to identify and quantify impurities arising from:

  • Incomplete reduction of nitro intermediates.

  • Mis-alkylation of thiosalicylic acid precursors.

Antimicrobial & Cytotoxic Potential

Research into 2-alkylthio-5-nitrobenzoic acid derivatives has demonstrated biological activity.[8] The nitro group is essential for the electronic properties that facilitate interaction with bacterial reductases, while the lipophilic sec-butyl chain improves membrane permeability.

  • Mechanism: The compound may act as a prodrug, where the nitro group is reduced in vivo to a hydroxylamine or amine, generating reactive species or inhibiting folate synthesis pathways similar to sulfonamides.

Handling & Safety Protocols

Hazard Classification:

  • Skin/Eye Irritant: The free acid is acidic and can cause irritation.

  • Stench: Thioethers often carry a characteristic disagreeable odor; handle in a fume hood.

  • Energetic: Nitro compounds possess high energy; avoid extreme heat or shock, although this specific derivative is generally stable.

Storage:

  • Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur atom to the sulfoxide.

References

  • Sigma-Aldrich. (n.d.). 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid Product Page. Retrieved from

  • PubChem. (n.d.). 2-Nitro-5-sulfanylbenzoic acid (Parent Scaffold Data). National Library of Medicine. Retrieved from

  • Han, J., et al. (1999). "Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine." Analytical Biochemistry, 268(2), 404-407.

  • Gökçe, M., et al. (2005).[8] "Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives." Turkish Journal of Chemistry, 29, 261-269. (Validates the antimicrobial activity of the 2-thio-5-nitrobenzoic acid scaffold).

Sources

Exploratory

crystal structure of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

An In-depth Technical Guide to the Prospective Crystal Structure of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: The three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Prospective Crystal Structure of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional atomic arrangement of an active pharmaceutical ingredient is fundamental to understanding its physicochemical properties and biological activity. This guide addresses the topic of the . As of the latest literature review, a definitive crystal structure for this specific compound has not been deposited in public crystallographic databases. Therefore, this document provides a comprehensive, prospective framework for its synthesis, crystallization, and detailed structural analysis. By leveraging established methodologies and drawing parallels with structurally related compounds, we offer a scientifically grounded projection of its likely molecular and supramolecular features. This guide is intended to serve as a robust roadmap for researchers undertaking the empirical study of this molecule.

Introduction: The Rationale for Structural Elucidation

The solid-state structure of a molecule dictates critical parameters for drug development, including solubility, dissolution rate, stability, and bioavailability. For a molecule like 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, which incorporates a flexible thioether linkage, a hydrogen-bonding carboxylic acid, and a strongly electron-withdrawing nitro group, a rich and complex solid-state chemistry can be anticipated. The interplay of these functional groups will govern the intermolecular interactions, leading to specific crystal packing arrangements. Elucidating this structure via single-crystal X-ray diffraction (SC-XRD) is the unambiguous method to confirm its molecular conformation and supramolecular assembly.[1][2][3]

Proposed Synthesis and Crystallization Protocol

A successful crystallographic analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

The target molecule can be synthesized via a nucleophilic aromatic substitution reaction. A plausible and efficient route involves the reaction of 2-chloro-5-nitrobenzoic acid with butan-2-thiol. The thiol's nucleophilicity and the activation of the aromatic ring by the ortho- and para-directing nitro and carboxylic acid groups make this a favorable transformation.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-5-nitrobenzoic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base (e.g., potassium carbonate) to the solution to deprotonate the thiol in the next step.

  • Nucleophilic Addition: Slowly add 1.05 equivalents of butan-2-thiol to the stirred mixture. The deprotonated thiol will act as the nucleophile.[4]

  • Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the mixture, acidify with dilute HCl to protonate the carboxylic acid, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography or recrystallization to yield the pure 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid.

Growing Single Crystals

The growth of high-quality single crystals is a critical, and often empirical, step.[5][6][7] Several methods should be explored to obtain crystals suitable for SC-XRD, which should ideally be 0.1-0.3 mm in each dimension and free of defects.[8]

Experimental Protocol: Crystallization

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[9]

  • Cooling: Prepare a saturated solution of the compound in a solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.[5][9]

  • Vapor Diffusion: This is a highly successful method.[9] Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.[9]

Workflow for Crystal Structure Determination and Analysis

Once suitable crystals are obtained, the following workflow is employed to determine and analyze the crystal structure.

G cluster_exp Experimental Phase cluster_xrd X-Ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Compound Purity High Purity Compound Synthesis->Purity Purification CrystalGrowth Single Crystal Growth Purity->CrystalGrowth Crystallization Methods CrystalSelect Selection of Suitable Crystal CrystalGrowth->CrystalSelect Microscopy DataCollection Data Collection (Diffractometer) CrystalSelect->DataCollection Mounting DataProcess Data Processing DataCollection->DataProcess Integration & Scaling StructureSolution Structure Solution DataProcess->StructureSolution Phase Problem Refinement Structure Refinement StructureSolution->Refinement Least-Squares Validation Validation & Analysis Refinement->Validation CIF Check FinalStructure Final Crystal Structure Validation->FinalStructure Deposition (e.g., CCDC)

Caption: Workflow for the determination of a single-crystal structure.

Predicted Structural Characteristics

Based on the chemical structure of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, we can predict key features of its molecular and supramolecular arrangement.

Molecular Geometry

The molecule comprises a planar benzene ring substituted with a carboxylic acid, a nitro group, and a flexible butan-2-ylsulfanyl group. The nitro and carboxylic acid groups are strong electron-withdrawing groups, which may influence the aromatic ring's bond lengths.[10] The C-S-C bond angle of the thioether is expected to be around 100-105°. The butan-2-yl chain is chiral and contains a flexible ethyl group, which will adopt a low-energy conformation in the crystal lattice.

Supramolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of intermolecular interactions, driven by the functional groups.

  • Carboxylic Acid Dimer: The most prominent interaction is expected to be the formation of a robust hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules, forming a characteristic R²₂(8) graph set motif. This is a very common and stable arrangement for carboxylic acids in the solid state.

  • π-hole Interactions: The nitro group is a known participant in so-called "π-hole" interactions, where the electropositive nitrogen atom interacts with lone pairs of electrons from neighboring atoms, such as the oxygen of a carbonyl or another nitro group, or the sulfur of a thioether.[11] This interaction could play a significant role in directing the crystal packing.

  • Weak Hydrogen Bonds: C-H···O hydrogen bonds are also anticipated, where C-H donors from the aromatic ring and the alkyl chain interact with the oxygen atoms of the nitro and carboxylic acid groups as acceptors.

  • π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Hypothetical Crystallographic Data

A successful structure determination would yield a set of crystallographic data. The following table presents a plausible, hypothetical set of parameters for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid.

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₃NO₄S
Formula Weight255.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1200
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.415
R-factor< 0.05

Conclusion and Outlook

While the definitive remains to be determined, this guide provides a comprehensive theoretical and practical framework for its elucidation. The proposed synthesis is based on established chemical principles, and the outlined crystallization and SC-XRD workflow represents the gold standard for structural analysis. The predicted structural features, including the dominant carboxylic acid dimer and potential contributions from π-hole and C-H···O interactions, offer testable hypotheses for the eventual empirical study. The determination of this crystal structure will provide invaluable insights for drug development professionals, enabling a deeper understanding of its solid-state properties and informing formulation strategies.

References

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Zhang, Y., et al. (2024, May 24).
  • Thermo Fisher Scientific. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • University of Colorado Boulder, Department of Chemistry. Crystallization.
  • Tsuzaki, M., Ando, S., & Ishizuka, T. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chemical & Pharmaceutical Bulletin, 71(7), 620-623.
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • Liu, H., Wang, X., & Li, Z. (2023). Visible light-initiated cross-coupling between thiophenols and aryl halides (X = I and Br) to synthesize aryl thioethers over Pd/ZnIn₂S₄. Catalysis Science & Technology, 13(1), 123-129.
  • Vangala, V. R., et al. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega, 2(10), 7217-7228.
  • Furtado, L. M., et al. (2020). The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems. CrystEngComm, 22(1), 108-117.
  • Li, J., et al. (2025, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society of Chemistry.
  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction.
  • ResearchGate. Synthesis of a series of dialkylsulphamylbenzoic acids.
  • Dey, A., et al. (2019). Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid. Crystal Growth & Design, 19(2), 1235-1244.
  • Rigaku. Single Crystal X-ray diffraction.
  • Taylor & Francis Online. (2010, October 18). Two-Component Molecular Crystals Composed of Nitrobenzoic Acids and Aromatic Or Heterocyclic Bases.
  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD).
  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination.
  • ChemicalBook. (2024, July 3). P-nitrobenzoic acid: chemical properties and applications.
  • ACS Publications. A convenient method for the preparation of (alkylsulfonyl)benzoic acids. The Journal of Organic Chemistry.
  • Frontera, A., et al. (2019). π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. Chemistry – A European Journal, 25(57), 13436-13444.
  • Taylor & Francis Online. (2023, April 8). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives.
  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Toyota, K., Tanaka, H., & Hanagasaki, T. (2022). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Tetrahedron Letters, 90, 153589.
  • Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis.

Sources

Foundational

Spectroscopic Profile of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational resource for the structural characterization of this compound, even in the absence of direct experimental data in the public domain. The predictions herein are grounded in established principles of spectroscopic interpretation and data from analogous structures.

Introduction

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₁₃NO₄S. Its structure incorporates a benzoic acid core, a nitro group, and a sec-butyl thioether substituent. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact molecular structure and confirming the identity of synthesized compounds. This guide outlines the expected spectroscopic signatures of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid.

Molecular Structure:

Caption: Molecular structure of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.

Experimental Protocol (NMR)

A standard protocol for NMR analysis of a small organic molecule would be as follows:[1][2][3]

  • Sample Preparation: Dissolve 5-10 mg of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. The aromatic protons are expected to be in the downfield region due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and carboxyl groups.[4][5] The protons of the sec-butyl group will appear in the upfield aliphatic region.

Structure for NMR Assignments:

Caption: Numbering scheme for ¹H NMR assignments.

Assignment Predicted δ (ppm) Multiplicity Integration Justification
H-a8.6 - 8.8d1Hortho to NO₂ and meta to COOH, strongly deshielded.
H-b8.2 - 8.4dd1Hmeta to NO₂ and ortho to COOH, deshielded.
H-c7.6 - 7.8d1Hortho to thioether, less deshielded than H-a and H-b.
H-d (COOH)13.0 - 13.5br s1HCarboxylic acid proton, highly deshielded and often broad.
H-e (CH)3.6 - 3.8sextet1HMethine proton adjacent to sulfur, deshielded.
H-f (CH₂)1.6 - 1.8m2HMethylene protons of the ethyl group.
H-g (CH₃)1.3 - 1.5d3HMethyl group attached to the chiral center.
H-h (CH₃)0.9 - 1.1t3HTerminal methyl group of the ethyl moiety.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

The chemical shifts in ¹³C NMR are indicative of the carbon skeleton. Carbons attached to electronegative atoms (O, N, S) and those in the aromatic ring will be downfield.[4][5]

Assignment Predicted δ (ppm) Justification
C1 (C-COOH)125 - 128Aromatic carbon bearing the carboxylic acid group.
C2 (C-S)145 - 148Aromatic carbon attached to sulfur, deshielded.
C3122 - 125Aromatic CH.
C4128 - 131Aromatic CH.
C5 (C-NO₂)148 - 151Aromatic carbon attached to the nitro group, strongly deshielded.
C6130 - 133Aromatic CH.
C7 (COOH)166 - 169Carbonyl carbon of the carboxylic acid.
C8 (CH)45 - 48Methine carbon attached to sulfur.
C9 (CH₂)28 - 31Methylene carbon of the ethyl group.
C10 (CH₃)20 - 23Methyl group attached to the chiral center.
C11 (CH₃)10 - 13Terminal methyl group of the ethyl moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FT-IR)

A common method for analyzing solid samples is using an Attenuated Total Reflectance (ATR) accessory.[6]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of powdered 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[7] The background spectrum is automatically subtracted.

Predicted Characteristic IR Absorption Bands

The predicted IR spectrum will show characteristic absorptions for the carboxylic acid, nitro, thioether, and aromatic functionalities.[8][9][10]

Wavenumber (cm⁻¹) Functional Group Vibration Intensity
3300 - 2500Carboxylic AcidO-H stretchStrong, very broad
3100 - 3000AromaticC-H stretchMedium
2960 - 2850AlkylC-H stretchMedium
1720 - 1680Carboxylic AcidC=O stretchStrong
~1600, ~1475AromaticC=C stretchMedium
1550 - 1475NitroN-O asymmetric stretchStrong
1350 - 1300NitroN-O symmetric stretchStrong
1300 - 1200Carboxylic AcidC-O stretchStrong
700 - 600ThioetherC-S stretchWeak to Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (GC-MS)

A typical protocol for GC-MS analysis with Electron Ionization (EI) would be:[11][12][13]

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

  • Ionization and Analysis: The separated components enter the mass spectrometer, are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular weight of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is approximately 255.30 g/mol . The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

M [M]⁺• m/z = 255 F1 [M - C₄H₉]⁺ m/z = 198 M->F1 - •C₄H₉ F2 [M - OH]⁺ m/z = 238 M->F2 - •OH F4 [M - NO₂]⁺ m/z = 209 M->F4 - •NO₂ F3 [F2 - CO]⁺ m/z = 210 F2->F3 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

m/z Proposed Fragment Loss Notes
255[C₁₁H₁₃NO₄S]⁺•-Molecular Ion (M⁺•)
238[C₁₁H₁₂NO₃S]⁺•OHLoss of a hydroxyl radical from the carboxylic acid, a common fragmentation for benzoic acids.[14][15]
210[C₁₀H₁₂NO₂S]⁺CO from m/z 238Loss of carbon monoxide from the benzoyl-type cation.
209[C₁₁H₁₃O₂S]⁺•NO₂Loss of the nitro group.
198[C₇H₄NO₄S]⁺•C₄H₉Cleavage of the sulfur-butyl bond (alpha-cleavage), a characteristic fragmentation of thioethers.[16]

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a detailed spectroscopic fingerprint for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid. These predictions are based on fundamental principles and data from structurally related compounds, offering a robust framework for the identification and structural verification of this molecule in a research or development setting. Experimental verification of these predictions will provide the definitive characterization of this compound.

References

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Exploratory

An In-depth Technical Guide to the Formation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Introduction 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a substituted aromatic thioether with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group, a carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a substituted aromatic thioether with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group, a carboxylic acid, and a secondary butyl thioether, offers multiple points for further chemical modification, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the mechanism of its formation, focusing on the underlying principles of nucleophilic aromatic substitution (SNAr). We will delve into the synthesis of the key precursor, 2-chloro-5-nitrobenzoic acid, and then detail the subsequent reaction with 2-butanethiol. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this synthetic transformation.

Synthesis of the Precursor: 2-Chloro-5-nitrobenzoic Acid

The most common and efficient route to 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid begins with the synthesis of its precursor, 2-chloro-5-nitrobenzoic acid. This is typically achieved through the nitration of o-chlorobenzoic acid.

Experimental Protocol: Nitration of o-Chlorobenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 160 g of concentrated sulfuric acid (100%) to below 0°C using an ice-salt bath.[1]

  • Dissolution: Slowly add 32 g of pure o-chlorobenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.[1]

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 16 g of 80% nitric acid to 40 g of 100% sulfuric acid, keeping the mixture cool in an ice bath.[1]

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of o-chlorobenzoic acid over approximately one hour. It is crucial to maintain the reaction temperature below 0°C to minimize the formation of undesired isomers.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours. Subsequently, slowly heat the mixture to 60°C.[1]

  • Work-up and Isolation: Pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. The 2-chloro-5-nitrobenzoic acid will precipitate out of the solution.[1]

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. For higher purity, recrystallization from boiling water is recommended. The expected yield of the pure product is approximately 92%.[1]

Formation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this step, the chlorine atom of 2-chloro-5-nitrobenzoic acid is displaced by the sulfur nucleophile derived from 2-butanethiol.

The SNAr Mechanism: A Step-by-Step Analysis

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The presence of the electron-withdrawing nitro group (-NO₂) para to the leaving group (the chlorine atom) is critical for the activation of the aromatic ring towards nucleophilic attack.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the deprotonation of 2-butanethiol by a base (e.g., potassium carbonate) to form the more nucleophilic butan-2-thiolate anion. This potent nucleophile then attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Meisenheimer Complex Formation cluster_reactants Reactants cluster_intermediate Intermediate Thiolate Butan-2-thiolate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Thiolate->Meisenheimer Nucleophilic Attack ArylHalide 2-Chloro-5-nitrobenzoic acid ArylHalide->Meisenheimer

Caption: Formation of the Meisenheimer complex.

The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. The resonance structures below illustrate this stabilization.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step of the mechanism, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group). This step is typically fast as it leads to the formation of a stable aromatic system.

Re-aromatization cluster_intermediate Intermediate cluster_products Products Meisenheimer Meisenheimer Complex Product 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid Meisenheimer->Product Elimination LeavingGroup Chloride Ion Meisenheimer->LeavingGroup

Caption: Elimination of the leaving group to form the final product.

Causality Behind Experimental Choices
  • Choice of Substrate: 2-Chloro-5-nitrobenzoic acid is an ideal substrate. The chlorine atom is a good leaving group, and the para-nitro group strongly activates the ring for nucleophilic attack.

  • Choice of Nucleophile: 2-Butanethiol is a readily available thiol. Its conversion to the thiolate anion in the presence of a base generates a strong nucleophile.

  • Role of the Base: A base, such as potassium carbonate, is essential to deprotonate the thiol, thereby increasing its nucleophilicity. Anhydrous conditions are preferable to prevent the base from being consumed by water.

  • Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) is typically used. Such solvents can solvate the cation of the base (e.g., K⁺) while not strongly solvating the thiolate anion, thus preserving its nucleophilicity.

Experimental Protocol: Synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

The following protocol is based on established methods for SNAr reactions with thiols.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of 2-butanethiol (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidification and Extraction: Acidify the aqueous solution with 1 M HCl to a pH of 2-3 to precipitate the carboxylic acid. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation
Reactant/ProductMolar Mass ( g/mol )Key Properties
2-Chloro-5-nitrobenzoic acid201.56White to pale yellow solid, m.p. 165-168 °C[3]
2-Butanethiol90.19Colorless liquid with a strong, unpleasant odor
Potassium Carbonate138.21White, hygroscopic solid
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid255.30Expected to be a solid at room temperature

Characterization of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

The structure of the final product can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the butan-2-yl group, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The aromatic protons will appear as a set of coupled multiplets in the downfield region (around 7-9 ppm). The protons of the butan-2-yl group will show a multiplet for the CH group attached to the sulfur, and triplets and sextets for the ethyl and methyl groups, respectively.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid (around 165-170 ppm), the aromatic carbons (in the 110-150 ppm region), and the aliphatic carbons of the butan-2-yl group (in the upfield region).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4]

  • A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.[4]

  • Asymmetric and symmetric N-O stretches from the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-S stretching vibrations, which are generally weak, appearing in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), should show the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). The fragmentation pattern would likely involve the loss of the butan-2-yl group, the nitro group, and the carboxylic acid group.[5]

Conclusion

The formation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a classic example of a nucleophilic aromatic substitution reaction. The success of this synthesis hinges on the activation of the aromatic ring by the electron-withdrawing nitro group and the use of a strong sulfur nucleophile generated in situ. This guide provides a detailed mechanistic understanding and a practical experimental framework for the synthesis and characterization of this valuable chemical intermediate. The principles outlined herein are broadly applicable to the synthesis of a wide range of aryl thioethers.

References

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • A paper by M. A. Ali, et al. in the Journal of the Iranian Chemical Society (2013) describes a metal catalyst-free amination of 2-chloro-5-nitrobenzoic acid in superheated water with potassium carbonate as a base, which provides a relevant procedural basis. (A specific URL is not available from the provided search results, but the citation information points to a relevant experimental approach).

Sources

Foundational

A Theoretical Deep-Dive into 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid: A DFT-Driven Guide for Drug Discovery

Foreword: Bridging Theory and Application in Modern Drug Development In the contemporary landscape of pharmaceutical research, the synergy between computational chemistry and experimental validation is paramount. The abi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Theory and Application in Modern Drug Development

In the contemporary landscape of pharmaceutical research, the synergy between computational chemistry and experimental validation is paramount. The ability to predict molecular properties with a high degree of accuracy before embarking on resource-intensive synthesis and testing is a cornerstone of efficient drug discovery. This technical guide delves into the theoretical underpinnings of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, a molecule of interest for its potential pharmacological applications, through the lens of Density Functional Theory (DFT). By elucidating its structural, electronic, and spectroscopic characteristics, we aim to provide researchers, scientists, and drug development professionals with a robust computational framework for understanding and further exploring this and similar chemical entities. This document is structured not as a rigid protocol, but as a narrative of scientific inquiry, guiding the reader through the causality of computational choices and the interpretation of the resulting data.

The Rationale for a DFT-Centric Approach

Density Functional Theory has emerged as a powerful and versatile tool in quantum chemistry, offering a balance between computational cost and accuracy for studying medium to large-sized molecules.[1] For a molecule like 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, which possesses a combination of a flexible alkyl chain, a thioether linkage, and a substituted aromatic ring, DFT allows for a comprehensive investigation of its conformational landscape, electronic properties, and vibrational modes.[2][3] This theoretical pre-characterization is invaluable for predicting its reactivity, stability, and potential interactions with biological targets, thereby accelerating the drug development pipeline.[4][5][6][7]

Crafting the Computational Model: Methodology and Experimental Cross-Validation

The integrity of any computational study rests on the soundness of its methodology. The following section outlines the step-by-step protocol for the DFT analysis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, emphasizing the reasoning behind each choice of parameter and the importance of experimental correlation.

In Silico Synthesis and Geometry Optimization

The first step in our theoretical investigation is to construct an accurate three-dimensional model of the molecule.

Protocol:

  • Molecular Sketching: The 2D structure of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is drawn using a molecular editor.

  • Initial 3D Conversion: The 2D sketch is converted into an initial 3D conformation.

  • Computational Software: All DFT calculations are performed using the Gaussian 09 software package.[8]

  • Method and Basis Set Selection: The geometry optimization is carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely recognized for its efficacy in treating organic molecules.[2][9] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.

  • Optimization Algorithm: The optimization is performed until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Causality of Choices: The B3LYP functional is chosen for its proven track record in providing a good compromise between accuracy and computational expense for a wide range of organic systems.[3] The 6-311++G(d,p) basis set is selected to ensure a high-quality description of the electronic structure, which is crucial for accurately predicting both geometric and electronic properties.

Workflow for Geometry Optimization:

Geometry Optimization Workflow cluster_input Input cluster_dft DFT Calculation (Gaussian 09) cluster_output Output mol_sketch 2D Molecular Sketch initial_3d Initial 3D Structure mol_sketch->initial_3d optimization Geometry Optimization initial_3d->optimization b3lyp B3LYP Functional b3lyp->optimization basis_set 6-311++G(d,p) Basis Set basis_set->optimization optimized_geom Optimized 3D Geometry optimization->optimized_geom freq_analysis Frequency Analysis optimized_geom->freq_analysis no_imaginary Confirmation of Minimum Energy freq_analysis->no_imaginary

Caption: Workflow for obtaining the optimized molecular geometry.

Vibrational Analysis: The Theoretical FT-IR Spectrum

A key aspect of characterizing a new molecule is its vibrational spectrum. DFT calculations can predict the infrared (IR) spectrum, which can then be compared with experimental data for validation.

Protocol:

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Scaling Factor: The calculated harmonic frequencies are known to be systematically higher than experimental frequencies. Therefore, a scaling factor is applied to the computed wavenumbers for better agreement with experimental data.[8]

  • Visualization: The theoretical IR spectrum is plotted as intensity versus wavenumber.

Trustworthiness through Correlation: The comparison between the theoretical and experimentally obtained FT-IR spectrum serves as a critical validation of the computational model. A good correlation provides confidence in the accuracy of the calculated molecular structure and electronic properties.

Unveiling Electronic Properties: Insights into Reactivity and Stability

The electronic structure of a molecule governs its reactivity and interactions. DFT provides a suite of tools to probe these properties.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[5][11]

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

  • Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule involved in electron donation and acceptance.

Expert Interpretation: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.[5] For 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, the HOMO is expected to be localized on the electron-rich thioether group and the aromatic ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the carboxylic acid moiety.

Conceptual Diagram of HOMO-LUMO Interaction:

HOMO_LUMO cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap ΔE = E_LUMO - E_HOMO (Energy Gap) reactivity_info Small Energy Gap -> High Reactivity Large Energy Gap -> High Stability

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Mulliken Population Analysis: Mapping the Charge Distribution

Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule, offering insights into its polarity and electrostatic interactions.[12]

Protocol:

  • Charge Calculation: The Mulliken charges for each atom are calculated from the DFT output.

  • Data Tabulation: The calculated charges are tabulated for easy comparison.

Caveats and Considerations: While widely used, Mulliken charges are known to be basis-set dependent and can sometimes produce unphysical results.[13] Therefore, it is often beneficial to compare these results with other charge partitioning schemes, such as Natural Bond Orbital (NBO) analysis, for a more robust understanding of the charge distribution.[14]

Tabulated Data Summary

For clarity and ease of comparison, the key quantitative data from the DFT calculations are summarized in the table below.

ParameterCalculated ValueUnitsSignificance
Total EnergyTo be calculatedHartreesThermodynamic stability
Dipole MomentTo be calculatedDebyeMolecular polarity
HOMO EnergyTo be calculatedeVElectron-donating ability
LUMO EnergyTo be calculatedeVElectron-accepting ability
HOMO-LUMO GapTo be calculatedeVChemical reactivity/stability

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive DFT-based approach for the theoretical characterization of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid. By following the detailed methodologies for geometry optimization, vibrational analysis, and electronic property calculations, researchers can gain significant insights into the behavior of this molecule. The presented framework not only provides a standalone computational analysis but also emphasizes the critical importance of experimental validation for ensuring the trustworthiness of the theoretical model.

Future work could extend this study to include:

  • Solvent Effects: Performing calculations in a solvent environment to more accurately model its behavior in biological systems.

  • Molecular Docking: Using the optimized geometry to perform molecular docking studies with relevant biological targets to predict binding affinities and modes of interaction.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the calculated electronic properties with experimentally determined biological activities for a series of related compounds to develop predictive models.[5][6][7]

By integrating these advanced computational techniques, the path from molecular design to potential therapeutic application can be navigated with greater efficiency and precision.

References

  • Gerber, R. B. Anharmonic vibrational spectroscopy calculations with electronic structure potentials: comparison of MP2 and DFT for organic molecules. OpenScholar @ HUJI.
  • Cook, T. R., & Beran, G. J. O. (2022). A density-functional benchmark of vibrational free-energy corrections for molecular crystal polymorphism. The Journal of Chemical Physics, 156(10), 104107. [Link]

  • Balachandran, V., Santhi, G., Karpagam, V., & Lakshmi, A. (2013). Molecular structure, spectroscopic (FT-IR, FT-Raman), NBO and HOMO-LUMO analyses, computation of thermodynamic functions for various temperatures of 2, 6-dichloro-3-nitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 130–140. [Link]

  • Kryachko, E. S., & Novikov, A. S. (2025). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. Journal of Molecular Structure, 1319, 138677.
  • The Mulliken charge population analysis of H 2 S adsorption on the α-Fe... - ResearchGate. [Link]

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  • Svidov, S. V., Ryabov, S. A., & Svidova, M. A. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Molecules, 27(2), 481. [Link]

  • Ali-Haidari, S., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 63-71. [Link]

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Exploratory

acidity and pKa value of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

An In-depth Technical Guide to the Acidity and pKa of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the acidity and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acidity and pKa of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the acidity and predicted pKa value of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid. Given the absence of direct experimental data in the public domain for this specific molecule, this document synthesizes established principles of physical organic chemistry, outlines robust experimental protocols for its determination, and presents a computational approach for its theoretical prediction.

Molecular Structure and the Prediction of Acidity

The acidity of a substituted benzoic acid is primarily governed by the electronic effects of its substituents, which influence the stability of the carboxylate anion (conjugate base) formed upon deprotonation. The structure of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid incorporates two key substituents on the benzene ring: a nitro group at the 5-position and a butan-2-ylsulfanyl group at the 2-position.

  • The Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group.[1][2][3] It exerts a strong -I (negative inductive) effect and a strong -M (negative mesomeric or resonance) effect. These effects delocalize the negative charge of the conjugate base, thereby stabilizing it and increasing the acidity of the parent benzoic acid.[2][3] When positioned meta to the carboxylic acid group (at position 5), the resonance effect is not in direct conjugation with the carboxylate, but the powerful inductive effect still significantly enhances acidity.[3] For instance, 3-nitrobenzoic acid (pKa ≈ 3.47) is considerably more acidic than benzoic acid (pKa ≈ 4.20).[3][4]

  • The Butan-2-ylsulfanyl Group (-S-CH(CH₃)CH₂CH₃): The thioether group is more complex in its influence. Sulfur is more polarizable than oxygen, and thiols are generally more acidic than their alcohol counterparts.[5][6] The sulfur atom has lone pairs of electrons that can participate in resonance. However, its effect on the acidity of a benzoic acid is not as straightforward as that of a nitro group. It can be weakly electron-donating through resonance (+M effect) but is also inductively withdrawing (-I effect) due to the electronegativity of sulfur.

  • The Ortho-Effect: A critical consideration for the 2-(Butan-2-ylsulfanyl) substituent is the "ortho-effect".[7][8][9] Substituents in the ortho position to the carboxylic acid group, regardless of their electronic nature, almost always increase the acidity of the benzoic acid.[8] This phenomenon is attributed to a combination of steric and electronic factors.[8] Steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, which can disrupt resonance with the ring and alter the solvation of the carboxylate anion, leading to increased acidity.[3][9]

Predicted Acidity:

Based on the additive effects of the substituents, we can predict the acidity of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid to be significantly higher than that of benzoic acid. The strong electron-withdrawing nature of the meta-nitro group combined with the ortho-effect of the butan-2-ylsulfanyl group will lead to a substantial stabilization of the carboxylate anion. The pKa is therefore expected to be lower than that of 3-nitrobenzoic acid (3.47) and likely lower than that of 2-nitrobenzoic acid (pKa ≈ 2.17) due to the additional ortho substituent.[3]

Experimental Determination of pKa

To obtain a definitive pKa value, experimental measurement is essential. The following are standard and reliable methods for the determination of the pKa of an organic acid.

Potentiometric Titration

This is a classical and highly accurate method for pKa determination.[10] It involves titrating a solution of the acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (e.g., 0.1-0.2 g) and dissolve it in a suitable solvent.[10] Given the likely low aqueous solubility, a co-solvent system such as a water-ethanol or water-DMSO mixture may be necessary.[11]

  • Standardization of the Titrant: Prepare a standard solution of a strong base, typically 0.1 M NaOH, and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00) and immerse the pH electrode in the analyte solution.

  • Titration Procedure: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added to obtain a titration curve. The pKa can be determined from the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).[10] At the half-equivalence point (where half of the acid has been neutralized), [A⁻] = [HA], and therefore, pH = pKa. The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.

Spectrophotometric Determination

This method is applicable if the acidic (HA) and basic (A⁻) forms of the compound have different UV-Vis absorption spectra.

Experimental Protocol:

  • Spectral Analysis: Record the UV-Vis absorption spectra of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in a strongly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a strongly basic solution (e.g., 0.1 M NaOH, where the molecule is fully deprotonated).

  • Preparation of Buffered Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Measurement: Dissolve a constant concentration of the compound in each buffer solution and record the absorbance at a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

  • Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log [(A - Ab) / (Aa - A)], where A is the absorbance in the buffer solution, Aa is the absorbance in the acidic solution, and Ab is the absorbance in the basic solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of nuclei near the site of protonation can change as a function of pH.[12][13]

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in a suitable deuterated solvent system (e.g., D₂O with a co-solvent) across a range of pD values.

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Data Analysis: Identify a nucleus whose chemical shift is sensitive to the protonation state of the carboxylic acid. Plot the chemical shift (δ) of this nucleus as a function of pD. The resulting data will form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.[13]

Computational pKa Prediction

In the absence of experimental data, computational methods can provide a reliable estimate of the pKa. Density Functional Theory (DFT) calculations with a suitable solvation model are a common approach.[14][15][16]

Workflow for Computational pKa Prediction:

pKa_Prediction_Workflow cluster_gas_phase Gas-Phase Calculations cluster_solvated_phase Solvated-Phase Calculations cluster_free_energy Free Energy Calculation cluster_pka pKa Calculation gas_opt_acid Geometry Optimization of Acid (HA) gas_freq_acid Frequency Calculation of Acid (HA) gas_opt_acid->gas_freq_acid solv_spe_acid Single-Point Energy of Acid (HA) gas_freq_acid->solv_spe_acid Use optimized geometry delta_g_gas ΔG_gas = G_gas(A⁻) + G_gas(H⁺) - G_gas(HA) gas_freq_acid->delta_g_gas gas_opt_anion Geometry Optimization of Anion (A⁻) gas_freq_anion Frequency Calculation of Anion (A⁻) gas_opt_anion->gas_freq_anion solv_spe_anion Single-Point Energy of Anion (A⁻) gas_freq_anion->solv_spe_anion Use optimized geometry gas_freq_anion->delta_g_gas delta_g_solv ΔG_solv = ΔG_solv(A⁻) + ΔG_solv(H⁺) - ΔG_solv(HA) solv_spe_acid->delta_g_solv solv_spe_anion->delta_g_solv delta_g_aq ΔG_aq = ΔG_gas + ΔG_solv delta_g_gas->delta_g_aq delta_g_solv->delta_g_aq pka_calc pKa = ΔG_aq / (2.303 * RT) delta_g_aq->pka_calc

Caption: A generalized workflow for the computational prediction of pKa using DFT.

Methodology:

  • Gas-Phase Optimization and Frequency Calculations: The geometries of both the protonated acid (HA) and the deprotonated anion (A⁻) are optimized in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[14] Frequency calculations are then performed on the optimized structures to obtain the thermal corrections to the Gibbs free energy.

  • Solvated-Phase Single-Point Energy Calculations: Single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), to account for the effect of the solvent (water).[15]

  • Calculation of Gibbs Free Energy of Deprotonation: The Gibbs free energy of the deprotonation reaction in solution (ΔG°aq) is calculated. This requires the Gibbs free energy of the proton in the aqueous phase, which is a well-established experimental value.

  • pKa Calculation: The pKa is then calculated from the Gibbs free energy of deprotonation using the equation: pKa = ΔG°aq / (2.303RT), where R is the gas constant and T is the temperature in Kelvin.[15]

Expected Computational Results:

A computational prediction for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is expected to yield a pKa value significantly lower than that of benzoic acid. The accuracy of the prediction will depend on the level of theory and the solvation model used.[15]

Data Summary and Conclusion

CompoundSubstituentsExpected pKa RangeKey Influencing Factors
Benzoic AcidNone~4.20[3]Reference
3-Nitrobenzoic Acid3-NO₂~3.47[3][4]-I effect of NO₂
2-Nitrobenzoic Acid2-NO₂~2.17[3]Ortho-effect, -I and -M effects of NO₂
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid 2-S-sec-butyl, 5-NO₂< 3.5 -I effect of NO₂, Ortho-effect of the thioether group

The presence of a strong electron-withdrawing nitro group in the meta position and a bulky thioether group in the ortho position will synergistically increase the acidity of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid. The pKa is predicted to be substantially lower than that of benzoic acid and likely lower than that of 3-nitrobenzoic acid. For drug development and research applications where the ionization state of the molecule is critical for its solubility, membrane permeability, and receptor interactions, a precise experimental determination of the pKa using methods such as potentiometric titration is highly recommended. Computational modeling can serve as a valuable predictive tool to guide experimental design.

References

  • Filo. (2025, March 18). Order of acidity of nitro benzoic acid.
  • Quora. (2017, May 8). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?
  • Jiangsu Run'an Pharmaceutical Co. Ltd. (2025, February 13). Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid?
  • Benchchem. A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Echemi. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?
  • Royal Society of Chemistry. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods.
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
  • Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid.
  • PMC. (n.d.).
  • PMC. (2024, March 12).
  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids.
  • The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. (2025, December 9).
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • DSpace@MIT. (2024, June 26). pKa prediction in non‐aqueous solvents.
  • MDPI. (2021, December 10).
  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa benzoic acid.
  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • MDPI. (2025, November 29).
  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid.
  • 5.1 Introduction 5.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • ChemicalBook. (n.d.). 2-Hydroxy-5-nitrobenzoic acid(96-97-9).
  • PubChem. (n.d.). 2-Nitrobenzoic acid | C7H5NO4 | CID 11087.
  • Eureka | Patsnap. (2012, January 25). Production process of 2-chloro-5-nitrobenzoic acid.
  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • PubChem. (n.d.). 2-Nitro-5-propan-2-ylbenzoic acid | C10H11NO4 | CID 57311111.
  • MilliporeSigma. (n.d.). 4-(2-(BENZOOXAZOL-2-YLSULFANYL)-ACETYLAMINO)-BENZOIC ACID AldrichCPR | Sigma-Aldrich.
  • Chemsrc. (2026, February 21). CAS#:554405-04-8 | 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid.

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Protocols & Analytical Methods

Method

use of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in organic synthesis

An In-Depth Technical Guide to the Synthetic Utility of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid Introduction: Unveiling the Potential of a Niche Building Block 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Utility of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Introduction: Unveiling the Potential of a Niche Building Block

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a specialized chemical entity for which specific applications in peer-reviewed literature are not extensively documented. However, a detailed analysis of its constituent functional groups—a carboxylic acid, a nitro group, and a thioether—reveals its significant potential as a versatile scaffold in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic positioning of these groups allows for a series of selective transformations, enabling the generation of diverse molecular architectures.

This guide provides a scientifically grounded perspective on the prospective applications of this reagent. We will explore its utility as a bifunctional building block, detailing robust protocols for its transformation into valuable intermediates and subsequent derivatives. The causality behind experimental choices, safety protocols, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a practical framework for incorporating this molecule into their synthetic programs.

Physicochemical & Spectroscopic Profile (Predicted)

PropertyValue
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 271.30 g/mol
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in polar organic solvents (DMSO, DMF, MeOH, EtOAc); sparingly soluble in water.

Table 1: Predicted Physicochemical Properties

SpectroscopyPredicted Signature Peaks
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (s, 1H, -COOH), ~8.5 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~3.6 (m, 1H, -S-CH-), ~1.7 (m, 2H, -CH₂-), ~1.4 (d, 3H, -CH-CH₃), ~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~166 (-COOH), ~148 (Ar-C-NO₂), ~145 (Ar-C-S), ~130-140 (other Ar-C), ~45 (-S-CH-), ~28 (-CH₂-), ~20 (-CH-CH₃), ~11 (-CH₂-CH₃)
FTIR (ATR) ν (cm⁻¹): 3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), 1550-1475 (N-O asymmetric stretch), 1350-1300 (N-O symmetric stretch)[1]

Table 2: Predicted Spectroscopic Data for Structural Verification

Safety and Handling

As a nitro-substituted aromatic carboxylic acid, 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid requires careful handling in a laboratory setting. The following precautions are based on safety data for structurally related compounds such as 2-nitrobenzoic acid.[2][3][4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2][5]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Inhalation/Contact: Avoid breathing dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2][3]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and bases.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Application: A Versatile Bifunctional Scaffold for Medicinal Chemistry

The primary synthetic value of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid lies in its role as a latent bifunctional building block. The nitro group can be selectively reduced to an amine, unmasking a versatile 5-amino-2-(thioether)benzoic acid intermediate. This intermediate contains two orthogonal reactive sites: a nucleophilic aromatic amine and an electrophilic carboxylic acid (upon activation). This allows for divergent synthesis, enabling the rapid creation of compound libraries. Nitro compounds are indispensable building blocks for creating pharmaceutically relevant molecules.[6]

G A 2-(Butan-2-ylsulfanyl)- 5-nitrobenzoic acid B Key Intermediate: 5-Amino-2-(butan-2-ylsulfanyl) -benzoic acid A->B Nitro Reduction (e.g., SnCl₂·2H₂O, H₂) C Amide Library (R-NH₂) B->C Amide Coupling (EDC, HOBt) D Ester Library (R-OH) B->D Esterification (Fischer, Mitsunobu) E N-Acyl/Sulfonyl Derivatives (R-COCl or R-SO₂Cl) B->E N-Functionalization F Heterocyclic Scaffolds (e.g., Benzoxazinones) E->F Intramolecular Cyclization

Diagram 1: Synthetic workflow for divergent library synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2-(butan-2-ylsulfanyl)benzoic Acid via Nitro Group Reduction

This protocol details the chemoselective reduction of the aromatic nitro group. The use of tin(II) chloride is advantageous as it is effective under mild acidic conditions and is tolerant of both the thioether and carboxylic acid moieties.

Rationale: Catalytic hydrogenation (e.g., H₂/Pd-C) could also be employed, but tin(II) chloride offers a robust, scalable, and often more practical laboratory method that avoids the need for specialized high-pressure equipment.

Materials:

  • 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH), absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), 5 M solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (1.0 eq) and ethanol (approx. 10 mL per gram of starting material). Stir to create a suspension.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice.

  • Workup - Basification: Slowly add 5 M NaOH solution with vigorous stirring until the pH of the aqueous layer is ~8-9. The tin salts will precipitate as tin hydroxide.

  • Workup - Extraction: Filter the mixture through a pad of celite to remove the inorganic precipitate, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Amino-2-(butan-2-ylsulfanyl)benzoic acid.

  • Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Protocol 2: Selective Amide Bond Formation at the Carboxylic Acid

This protocol utilizes a standard peptide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an amide bond with a primary or secondary amine, leaving the aromatic amine of our key intermediate untouched under these conditions.

Rationale: Activating the carboxylic acid as an acid chloride is an alternative but can be harsh. EDC coupling is a mild and high-yielding method that proceeds at room temperature and is tolerant of a wide range of functional groups, making it ideal for library synthesis.

Materials:

  • 5-Amino-2-(butan-2-ylsulfanyl)benzoic acid (1.0 eq)

  • A primary or secondary amine (R¹R²NH) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Lithium chloride (LiCl) solution, 5% aqueous

Procedure:

  • Setup: Dissolve 5-Amino-2-(butan-2-ylsulfanyl)benzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Workup - Washing: Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Potential Advanced Applications

Oxidation of the Thioether Moiety

The thioether group can be selectively oxidized to a sulfoxide or a sulfone using reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone®. Controlling the stoichiometry of the oxidant allows for selective formation of either oxidation state. This transformation significantly increases the polarity and hydrogen bonding potential of the molecule, which can be a critical strategy in drug discovery for modulating pharmacokinetic properties.

Synthesis of Heterocyclic Systems

The 5-amino-2-(thioether)benzoic acid intermediate is an excellent precursor for heterocyclic synthesis. For instance, after N-acylation with a chloroacetyl chloride, the resulting amide can undergo intramolecular cyclization to form a benzothiazinone scaffold, a privileged structure in medicinal chemistry.

Conclusion

While not a commonplace reagent, 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid presents itself as a highly valuable and versatile building block for synthetic chemists. Its true potential is unlocked through a straightforward nitro reduction, revealing a bifunctional scaffold ready for divergent synthesis. The protocols and strategies outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this molecule and to generate novel compounds for applications in drug discovery, agrochemicals, and materials science.

References

  • Vertex AI Search, retrieved on 2024-05-24,
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2010-10-26).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Benchchem. Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide.
  • ChemicalBook. 2-Nitrobenzoic acid - Safety Data Sheet. (2026-01-31).
  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

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Application

Application Notes and Protocols: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid in Medicinal Chemistry

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative

In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3] Its inherent structural versatility and favorable physicochemical properties have led to its incorporation into a wide array of approved drugs.[2][3] Within this privileged class of molecules, 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid emerges as a compound of significant interest for medicinal chemists. While direct studies on this specific molecule are not extensively documented, its structural features—a substituted benzoic acid core, a thioether linkage, and a nitro group—strongly suggest a compelling potential application as an inhibitor of Urate Transporter 1 (URAT1).

URAT1 is a crucial membrane transporter located in the proximal tubules of the kidneys, responsible for the reabsorption of uric acid from urine back into the bloodstream.[4][5] In conditions such as hyperuricemia, characterized by elevated blood uric acid levels, the overactivity of URAT1 can lead to the deposition of urate crystals in joints and tissues, culminating in the painful inflammatory condition known as gout.[4][5] Consequently, the inhibition of URAT1 represents a primary therapeutic strategy for the management of hyperuricemia and the prevention of gout attacks.[4][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols to explore the potential of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid as a novel URAT1 inhibitor.

Postulated Mechanism of Action: Targeting Uric Acid Reabsorption

Based on the well-established mechanism of action of known URAT1 inhibitors, it is hypothesized that 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid acts by competitively blocking the urate binding site of the URAT1 transporter. This inhibition prevents the reabsorption of uric acid from the renal tubules, thereby promoting its excretion in the urine and subsequently lowering serum uric acid levels.[4][7] The key structural motifs of the molecule are thought to contribute to its binding affinity and inhibitory activity.

URAT1_Inhibition_Mechanism cluster_renal_tubule Renal Proximal Tubule Urine Urine URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood To Bloodstream Bloodstream Bloodstream Uric_Acid_Urine Uric Acid Uric_Acid_Urine->URAT1 Reabsorption Compound 2-(Butan-2-ylsulfanyl)- 5-nitrobenzoic acid Compound->URAT1 Inhibition

Caption: Postulated mechanism of URAT1 inhibition.

Application Notes

In Vitro Evaluation of URAT1 Inhibition

The primary application of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in a research setting is its evaluation as a potential URAT1 inhibitor. This involves utilizing cell-based or membrane vesicle assays that express the human URAT1 transporter. The objective is to determine the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of the compound that inhibits 50% of URAT1 activity). A potent URAT1 inhibitor would exhibit a low IC50 value, indicating high affinity for the transporter.[7][8]

Structure-Activity Relationship (SAR) Insights

While a full SAR study would require the synthesis and testing of a library of analogs, initial insights can be gleaned from the structure of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid:

  • Benzoic Acid Core: This is a common scaffold in many known URAT1 inhibitors, providing a crucial anchor point for interaction with the transporter.[1]

  • Thioether Linkage: The butan-2-ylsulfanyl group introduces a degree of lipophilicity and conformational flexibility that can influence membrane permeability and binding pocket interactions.

  • Nitro Group: The strongly electron-withdrawing nitro group can modulate the acidity of the carboxylic acid and participate in specific hydrogen bonding or electrostatic interactions within the URAT1 binding site.[1][9]

In Vivo Assessment of Uricosuric Activity

Promising in vitro activity should be followed by in vivo studies to assess the compound's ability to lower serum uric acid levels in an appropriate animal model. This is a critical step in validating its therapeutic potential for hyperuricemia and gout.

Experimental Protocols

Protocol 1: In Vitro URAT1 Inhibition Assay (Cell-Based)

This protocol outlines a general procedure for assessing the inhibitory activity of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid on URAT1 expressed in a suitable mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK-hURAT1)

  • HEK293 wild-type cells (for control)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin/streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • [¹⁴C]-Uric acid (radiolabeled substrate)

  • 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (test compound)

  • Known URAT1 inhibitor (e.g., Lesinurad) as a positive control[6][7]

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Culture HEK-hURAT1 and wild-type cells in DMEM in a 37°C, 5% CO₂ incubator. Seed cells in 24-well plates and grow to 90-95% confluency.

  • Compound Preparation: Prepare a stock solution of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in DMSO. Serially dilute the stock solution in HBSS to achieve a range of final assay concentrations.

  • Assay: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells with 100 µL of HBSS containing the test compound, positive control, or vehicle (DMSO) for 15 minutes at 37°C. c. Initiate the uptake reaction by adding 100 µL of HBSS containing [¹⁴C]-uric acid (final concentration ~5-10 µM) and the respective compounds. d. Incubate for 5-10 minutes at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Quantification: a. Lyse the cells with 200 µL of 0.1 M NaOH. b. Transfer the lysate to scintillation vials. c. Add 4 mL of scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake (measured in wild-type cells) from the total uptake in HEK-hURAT1 cells to determine URAT1-specific uptake. b. Normalize the data to the vehicle control (100% activity). c. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

URAT1_Assay_Workflow Start Start Cell_Culture Culture HEK-hURAT1 Cells Start->Cell_Culture Compound_Prep Prepare Compound Dilutions Cell_Culture->Compound_Prep Pre_Incubation Pre-incubate Cells with Compound Compound_Prep->Pre_Incubation Uptake Add [¹⁴C]-Uric Acid and Incubate Pre_Incubation->Uptake Termination Wash with Cold PBS Uptake->Termination Lysis Lyse Cells Termination->Lysis Quantification Scintillation Counting Lysis->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: In vitro URAT1 inhibition assay workflow.

Protocol 2: In Vivo Uricosuric Effect Evaluation (High-Level Overview)

This protocol provides a general framework for assessing the uric acid-lowering effects of the test compound in a suitable animal model (e.g., mice or rats).

Model:

  • Use a hyperuricemic animal model, which can be induced by administering a uricase inhibitor (e.g., potassium oxonate) to raise baseline serum uric acid levels.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups: vehicle control, positive control (e.g., benzbromarone), and test compound groups at various doses.

  • Dosing: Administer the test compound or controls orally or via intraperitoneal injection.

  • Sample Collection: Collect blood samples at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-dosing. Collect urine over a 24-hour period.

  • Analysis:

    • Measure serum uric acid concentrations using a commercial uric acid assay kit.

    • Measure urinary uric acid and creatinine concentrations to assess fractional excretion of uric acid.

  • Data Analysis: Compare the serum and urinary uric acid levels between the treated groups and the vehicle control group to determine the uricosuric effect of the compound.

Data Interpretation and Troubleshooting

Quantitative Data Summary (Hypothetical)

CompoundURAT1 IC50 (µM)In Vivo Serum Uric Acid Reduction (%) at 10 mg/kg
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid0.545
Lesinurad (Positive Control)0.255
VehicleN/A0

Troubleshooting Common Issues:

  • High Variability in In Vitro Assay: Ensure consistent cell density, incubation times, and washing steps. Check for compound precipitation at higher concentrations.

  • Lack of In Vivo Efficacy: Consider potential issues with bioavailability, metabolism, or off-target effects. Formulation optimization may be necessary.

  • Toxicity in Animal Models: Monitor animals for any adverse effects. If toxicity is observed, dose reduction or formulation changes may be required.

Conclusion

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid represents a promising, yet unexplored, chemical entity with a strong scientific rationale for its investigation as a URAT1 inhibitor. The application notes and protocols provided herein offer a robust framework for elucidating its potential in the treatment of hyperuricemia and gout. Through systematic in vitro and in vivo evaluation, the therapeutic value of this novel benzoic acid derivative can be thoroughly assessed, potentially leading to the development of a new generation of uricosuric agents.

References

  • Patsnap Synapse. (2024, June 21).
  • Taylor & Francis Online. (2023, January 20). Novel urate transporter 1 (URAT1)
  • Open Exploration Publishing. (2024, December 12). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.
  • MedchemExpress.com.
  • AbMole BioScience.
  • MDPI. (2025, November 29).
  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 3).
  • Benchchem.
  • PrepChem.com. Synthesis of 2-nitrobenzoic acid.
  • Preprints.org. (2023, May 29).
  • Benchchem. 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis.
  • Patsnap. (2012, January 25). Production process of 2-chloro-5-nitrobenzoic acid.
  • PubMed. (1989, December). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)
  • Benchchem. The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • PubMed. (2009, April 1). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
  • MDPI. (2015, June 3).
  • SciSpace. (2017).
  • PubChem - NIH. 2-Nitro-5-sulfanylbenzoic acid | C7H5NO4S | CID 123648.
  • ResearchGate. (2023, May 29). (PDF)
  • JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • Google Patents.
  • ChemicalBook. 2-Amino-5-nitrobenzoic acid synthesis.

Sources

Method

Application Note: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid as a Pharmaceutical Building Block

Executive Summary 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid represents a strategic scaffold in medicinal chemistry, combining a versatile nitro-benzoic acid core with a lipophilic sec-butylthio handle . Unlike simple me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid represents a strategic scaffold in medicinal chemistry, combining a versatile nitro-benzoic acid core with a lipophilic sec-butylthio handle . Unlike simple methyl or ethyl thioethers, the sec-butyl group introduces steric bulk and chirality close to the aromatic ring, offering unique opportunities for exploring Structure-Activity Relationships (SAR) in hydrophobic binding pockets.

This guide details the synthesis, purification, and downstream utility of this compound. It specifically addresses the technical challenge of chemoselective nitro reduction in the presence of a sulfur moiety—a common pitfall where standard hydrogenation catalysts (Pd/C) are poisoned.

Key Applications
  • Kinase Inhibitors: The 2-thio-benzoic acid motif mimics the pharmacophore of several ATP-competitive inhibitors.

  • Antivirals & Antimicrobials: Structurally homologous to intermediates used in the synthesis of antitubercular agents (e.g., Sutezolid analogs).

  • Scaffold Hopping: Precursor for S-functionalized quinazolines, benzothiazinones, and anthranilic acid derivatives.

Chemical Profile & Specifications

PropertySpecificationNotes
IUPAC Name 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acidAlso: 2-(sec-butylthio)-5-nitrobenzoic acid
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
Physical State Yellow crystalline solidTypical of nitro-aromatics
Solubility DMSO, DMF, Methanol, EthanolSparingly soluble in water (acid form)
pKa (Calc) ~3.5 (Carboxylic acid)Acidic enough for salt formation
Chirality Contains 1 stereocenter (sec-butyl)Usually synthesized as a racemate; enantiomers can be resolved via chiral HPLC or chiral amine salt crystallization.[1][2]

Protocol 1: Synthesis of the Building Block

Objective: Synthesize 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution (SNAr). Mechanism: The nitro group at the 5-position (para to the leaving group) strongly activates the 2-chloro position for nucleophilic attack by the thiol.

Reagents
  • Substrate: 2-Chloro-5-nitrobenzoic acid (CAS: 2516-96-3)

  • Nucleophile: 2-Butanethiol (sec-butyl mercaptan)

  • Base: Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • Solvent: Water/Ethanol (1:1) or DMF (for faster kinetics)

Step-by-Step Methodology
  • Preparation of Thiolate:

    • In a 3-neck round-bottom flask, dissolve 2-butanethiol (1.1 equiv) in the solvent system (e.g., 50 mL Ethanol).

    • Add KOH (2.2 equiv) . Note: 1 equiv neutralizes the carboxylic acid of the substrate, 1 equiv deprotonates the thiol.

    • Stir at 0°C for 15 minutes.

  • Addition:

    • Slowly add 2-chloro-5-nitrobenzoic acid (1.0 equiv) to the thiolate solution.

    • Critical: Maintain temperature <10°C during addition to prevent side reactions.[3]

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Reflux at 80°C for 3–5 hours . Monitor via TLC (Mobile phase: MeOH/DCM 1:9) or HPLC.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Acidify carefully with 1M HCl to pH ~3.0. The product will precipitate as a yellow solid.[4]

    • Filter the solid and wash with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) .

    • Dry in a vacuum oven at 45°C.

Protocol 2: Chemoselective Nitro Reduction

Challenge: Reducing the nitro group to an aniline without poisoning the catalyst with sulfur or cleaving the C-S bond (desulfurization). Avoid: Pd/C with H₂ (Catalyst poisoning). Raney Nickel (Risk of desulfurization).[5][6][7]

Recommended Method: Iron-Mediated Reduction (Béchamp)

This method is robust, scalable, and sulfur-tolerant.

Reagents
  • Substrate: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) / Ethanol (1:3) or dilute HCl.[8]

Step-by-Step Methodology
  • Setup:

    • Dissolve the nitro compound (10 mmol) in Ethanol (30 mL) and Acetic Acid (5 mL) .

    • Add Iron powder (50 mmol) .

  • Reaction:

    • Heat to reflux (80°C ) with vigorous stirring (mechanical stirring recommended for scale >10g).

    • Monitor reaction (typically complete in 1–2 hours). The yellow color of the nitro compound will fade to a pale beige/brown.

  • Workup:

    • Cool to room temperature.[3][4][9][10]

    • Filter through a Celite pad to remove iron sludge. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Product:

    • 2-Amino-5-(butan-2-ylsulfanyl)benzoic acid . This aniline is now ready for coupling.

Downstream Applications & Pathway Visualization[7]

The following diagram illustrates the transformation of the building block into two distinct pharmaceutical classes: Quinazolines (common in kinase inhibitors) and Benzothiazinones .

G Start 2-Chloro-5-nitrobenzoic acid Intermediate 2-(Butan-2-ylsulfanyl)- 5-nitrobenzoic acid (The Scaffold) Start->Intermediate SNAr (sec-BuSH, KOH) Aniline 2-Amino-5-(butan-2-ylsulfanyl)- benzoic acid Intermediate->Aniline Reduction (Fe/AcOH) Quinazoline S-Substituted Quinazolin-4-one Aniline->Quinazoline Cyclization (Formamide/Urea) Amide N-Acylated Derivatives Aniline->Amide Coupling (R-COCl)

Caption: Synthetic pathway from raw material to bioactive pharmacophores via the 2-thio-5-nitro scaffold.

Technical Insights for Drug Design

The "Sec-Butyl" Advantage

In SAR studies, the sec-butyl group serves as a superior probe compared to n-butyl or t-butyl:

  • Chirality: It introduces a stereocenter. If the biological target (e.g., an enzyme pocket) is chiral, one enantiomer of the sec-butyl derivative may show significantly higher potency (eutomer) than the other (distomer).

  • Conformational Lock: The branching at the alpha-carbon of the alkyl chain restricts rotation, potentially reducing the entropic penalty upon binding.

Handling the Thioether

The sulfur atom is a "soft" nucleophile.

  • Oxidation Risk: During storage, the thioether can slowly oxidize to a sulfoxide (S=O) or sulfone (O=S=O).

  • Mitigation: Store the building block under inert gas (Argon/Nitrogen) at 4°C. If oxidation occurs, the sulfoxide can often be reduced back to the sulfide, or the oxidized form can be explored as a distinct polarity analog.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: "Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Applic
    • Source: Benchchem Technical Notes.
    • Relevance: Establishes the reactivity profile of 2-chloro-5-nitrobenzoic acid.
    • URL:

  • Chemoselective Reduction of Nitro Groups

    • Title: "Reduction of Nitro Group by Sulfide and Its Applic
    • Source: SIOC Journals (2022).
    • Relevance: Validates sulfide-compatible reduction methods (Zinin reduction, Fe/AcOH).
    • URL:

  • Anticancer Activity of 2-Alkylthio-benzoic Acid Derivatives

    • Title: "Synthesis of 2-alkylthio-N-(quinazolin-2-yl)
    • Source: PubMed Central (PMC).
    • Relevance: Demonstrates the biological utility of the 2-alkylthio-benzoic acid scaffold in oncology.
    • URL:

  • General Properties of 2-Nitro-5-sulfanylbenzoic acid

    • Title: "2-Nitro-5-sulfanylbenzoic acid | C7H5NO4S"
    • Source: PubChem.[2]

    • Relevance: Provides physicochemical baseline for the thio-nitrobenzoic acid class.
    • URL:

Sources

Application

experimental setup for reactions involving 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

An In-Depth Guide to the Synthesis and Manipulation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid for Pharmaceutical and Chemical Research Abstract This comprehensive application note provides detailed protocols and expe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Manipulation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid for Pharmaceutical and Chemical Research

Abstract

This comprehensive application note provides detailed protocols and expert insights for the chemical manipulation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, a versatile trifunctional building block for drug discovery and materials science. The strategic location of a carboxylic acid, a nitro group, and a thioether moiety offers a rich landscape for chemical modification. However, the inherent reactivity of these groups necessitates carefully controlled, chemoselective reaction conditions. This guide focuses on three cornerstone transformations: Fischer esterification of the carboxylic acid, amide bond formation, and the selective reduction of the nitro group to an amine, a critical step for many pharmaceutical syntheses. We address the causality behind procedural choices, emphasizing methods that preserve the integrity of the oxidation-sensitive thioether linkage. Each protocol is presented with step-by-step instructions, troubleshooting advice, and detailed characterization guidelines to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a compound of significant interest due to its three distinct functional groups, each offering a handle for subsequent chemical diversification.

  • Carboxylic Acid: Serves as a classic attachment point for forming esters, amides, and other acyl derivatives.

  • Nitro Group: A powerful electron-withdrawing group that can direct aromatic substitution or, more commonly, be reduced to a primary amine (aniline derivative). This transformation is fundamental in converting a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group.[1]

  • Thioether (Sulfide): This sulfur linkage can influence the electronic properties and conformation of the molecule. It is also susceptible to oxidation to a sulfoxide or sulfone, a key challenge that must be managed during synthetic operations on the other functional groups.

The primary challenge in utilizing this reagent is achieving chemoselectivity—modifying one functional group while leaving the others untouched. This guide is structured to provide robust protocols that address this challenge directly.

Physicochemical Properties and Critical Safety Protocols

Proper handling and safety precautions are paramount when working with nitroaromatic compounds and sulfur-containing reagents.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 271.29 g/mol
Appearance (Predicted) Pale yellow to white solid
Solubility (Predicted) Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, DMF), sparingly soluble in water.
Safety and Handling
  • Nitroaromatic Compounds: These compounds are energetic and can be explosive, especially polynitro-aromatics, if subjected to shock or rapid heating.[2] Always handle with care in a well-ventilated fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[3][4]

  • Thiols and Thioethers: The precursors (e.g., butan-2-thiol) are malodorous.[5] All manipulations involving thiols should be conducted in a fume hood, and glassware should be decontaminated with bleach to oxidize residual thiol before removal from the hood.[5]

  • Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations for hazardous materials.[6]

Experimental Protocols and Methodologies

The following protocols are designed as self-validating systems, with clear steps for reaction monitoring and product characterization.

Protocol 1: Fischer Esterification of the Carboxylic Acid

This protocol describes the acid-catalyzed esterification with methanol to yield methyl 2-(butan-2-ylsulfanyl)-5-nitrobenzoate. The Fischer esterification is an equilibrium-driven process, making the removal of water, or the use of a large excess of the alcohol, critical for achieving high yields.[7][8]

Workflow for Fischer Esterification

reagent 2-(Butan-2-ylsulfanyl)- 5-nitrobenzoic acid reflux Heat to Reflux (1-2 hours) reagent->reflux Add methanol Methanol (Anhydrous) (Solvent & Reagent) methanol->reflux Add catalyst H₂SO₄ (conc.) (Catalyst) catalyst->reflux Add dropwise workup Aqueous Workup (Ice, NaHCO₃ wash) reflux->workup Cool & Pour product Methyl 2-(butan-2-ylsulfanyl) -5-nitrobenzoate workup->product Filter & Dry

Caption: Workflow for the synthesis of the methyl ester.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acidC₁₁H₁₃NO₄S271.291.00 g3.69 mmol
Methanol (Anhydrous)CH₃OH32.0420 mL-
Sulfuric Acid (Concentrated)H₂SO₄98.080.5 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Deionized WaterH₂O18.02As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Step-by-Step Procedure

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid (1.00 g, 3.69 mmol).

  • Reagent Addition: Add anhydrous methanol (20 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Work-up: Allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice with stirring. A solid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL).[7]

  • Neutralization (Optional but recommended): To ensure all acid is removed, the crude solid can be dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution until effervescence ceases, washed with brine, and dried over anhydrous magnesium sulfate.[8]

  • Purification: The solvent can be removed under reduced pressure. The crude product can be recrystallized from a minimal amount of hot methanol to yield the pure ester.[3][9]

Troubleshooting

  • Low Yield: Ensure the starting material and methanol are completely dry, as water will shift the equilibrium back towards the reactants.[7]

  • Incomplete Reaction: If TLC shows significant starting material after 2 hours, an additional portion of catalyst can be added, or the reflux time can be extended.

Characterization (Expected)

  • ¹H NMR: Appearance of a new singlet around 3.9 ppm (the -OCH₃ group) and disappearance of the broad carboxylic acid proton peak (>10 ppm).

  • IR: Disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and appearance of a strong C=O stretch for the ester around 1720-1740 cm⁻¹.

Protocol 2: Amide Bond Formation via Carbodiimide Coupling

This protocol details the coupling of the carboxylic acid with benzylamine using dicyclohexylcarbodiimide (DCC) as the coupling agent to form N-benzyl-2-(butan-2-ylsulfanyl)-5-nitrobenzamide. This method is widely used for its mild conditions and effectiveness.[10]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acidC₁₁H₁₃NO₄S271.291.00 g3.69 mmol
BenzylamineC₇H₉N107.150.44 mL4.06 mmol
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.330.84 g4.06 mmol
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.9325 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid (1.00 g, 3.69 mmol) in anhydrous dichloromethane (25 mL).

  • Amine Addition: Add benzylamine (0.44 mL, 4.06 mmol) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (0.84 g, 4.06 mmol) in a minimal amount of anhydrous DCM (approx. 5 mL).

  • Reaction: Cool the reaction flask to 0°C in an ice bath. Add the DCC solution dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the consumption of the starting acid.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture).

Troubleshooting

  • Persistent Starting Material: Ensure all reagents and solvents are anhydrous. The use of an activating agent like 4-dimethylaminopyridine (DMAP, catalytic amount) can improve reaction rates.

  • Difficult DCU Removal: Cooling the reaction mixture in a freezer for an hour before filtration can help precipitate more of the urea byproduct.

Protocol 3: Chemoselective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to a primary amine using iron powder in an acidic medium. This method is often preferred in industrial settings and is known for its high chemoselectivity, leaving functionalities like esters and, importantly, thioethers intact.[1][11] Catalytic hydrogenation is also an excellent alternative.[12]

Reactive Sites on the Core Molecule

Caption: Key reactive sites on the title compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acidC₁₁H₁₃NO₄S271.291.00 g3.69 mmol
Iron Powder (<100 mesh)Fe55.851.24 g22.1 mmol
EthanolC₂H₅OH46.0720 mL-
Deionized WaterH₂O18.025 mL-
Acetic Acid (Glacial)CH₃COOH60.051 mL-
Celite® (Diatomaceous Earth)--As needed-

Step-by-Step Procedure

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid (1.00 g, 3.69 mmol), ethanol (20 mL), water (5 mL), and glacial acetic acid (1 mL).

  • Reagent Addition: Add the iron powder (1.24 g, 22.1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 70-80°C with vigorous stirring. The reaction is exothermic and may require initial cooling to maintain the temperature. Stir for 2-4 hours. Monitor the reaction by TLC; the product amine will be significantly more polar than the starting nitro compound.

  • Work-up: Once the reaction is complete, allow the mixture to cool slightly and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol (3 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the crude amino acid.

  • Purification: The product, 5-amino-2-(butan-2-ylsulfanyl)benzoic acid, is an amino acid (a zwitterion) and may be tricky to purify via silica gel chromatography. Purification is often achieved by pH-controlled precipitation. Dissolve the crude product in a dilute aqueous base (e.g., 1 M NaOH), filter to remove any remaining inorganic solids, and then re-precipitate the product by carefully acidifying with 1 M HCl to its isoelectric point (typically pH 4-5). Filter the solid, wash with cold water, and dry under vacuum.

Troubleshooting

  • Reaction Stalls: Ensure the iron powder is finely divided and activated. Adding a small amount of acid at the beginning is crucial to initiate the reaction.

  • Product is an Oil: The zwitterionic nature of the product can sometimes lead to oils. Trituration with a non-polar solvent like diethyl ether or hexanes can sometimes induce crystallization.

Analytical and Characterization Summary

Confirming the successful transformation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid requires a suite of analytical techniques.

TechniqueStarting Material (Nitro Compound)Product (Amino Compound)
TLC (Typical Rf) Higher Rf (less polar)Lower Rf (more polar)
¹H NMR Aromatic protons in the 8-9 ppm range (deshielded by -NO₂)Aromatic protons shift upfield to 6.5-7.5 ppm range. Appearance of a broad singlet for -NH₂ (3-5 ppm).
¹³C NMR Carbon attached to -NO₂ is typically around 140-150 ppm.Carbon attached to -NH₂ shifts upfield to 135-145 ppm.
IR Spectroscopy Strong asymmetric and symmetric N-O stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.N-O stretches disappear. Two N-H stretching bands appear around 3300-3500 cm⁻¹.
Mass Spectrometry M = 271.29M = 241.31 (loss of 30 Da for NO₂ → NH₂)

Conclusion

The protocols outlined in this guide provide a robust framework for the strategic chemical modification of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid. By carefully selecting reaction conditions, researchers can chemoselectively perform esterifications, amide couplings, and nitro reductions, opening avenues for the synthesis of novel compounds for pharmaceutical and materials science applications. The key to success lies in understanding the reactivity of each functional group and employing methods that preserve the integrity of the molecule, particularly the oxidation-sensitive thioether linkage.

References

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Gharib, A. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available at: [Link]

  • Google Patents. Esterification of nitrobenzoic acids. US3948972A.
  • Chemius. nitro razredčilo - Safety Data Sheet. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • Google Patents. Nitrobenzoic acid amide derivatives. EP0081726B1.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Google Patents. Process for the preparation of nitro substitute amino benzoic acid amides. KR810000230B1.
  • PubMed. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Introduction 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a molecule of interest in pharmaceutical research and development, potentially as a new chemical entity or a critical intermediate. Accurate and reliable quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a molecule of interest in pharmaceutical research and development, potentially as a new chemical entity or a critical intermediate. Accurate and reliable quantification of this compound in various matrices, from bulk drug substances to complex biological fluids, is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. This document provides a comprehensive guide to the analytical methodologies for the quantification of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be robust and self-validating, adhering to the standards outlined by the International Council for Harmonisation (ICH).[1][2][3]

The molecular structure of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, featuring a nitrobenzoic acid core and a thioether side chain, informs the selection of appropriate analytical techniques. The aromatic nitro-functionalized ring provides a strong chromophore suitable for UV-Vis spectrophotometry and HPLC with UV detection. The compound's polarity and potential for ionization make it amenable to reversed-phase liquid chromatography. For high sensitivity and selectivity, especially in complex matrices, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice.[4][5]

This guide will detail protocols for three primary analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For robust, routine quantification in drug substance and formulated products.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity, high-selectivity quantification in biological matrices.

  • UV-Vis Spectrophotometry: For simple, rapid, and cost-effective estimation in pure samples.

Each section will provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process.

Physicochemical Properties (Estimated)

PropertyEstimated Value/CharacteristicRationale and Implication for Analysis
Molar Mass ~255.29 g/mol Essential for preparing standard solutions of known molarity and for mass spectrometry.
UV Absorbance Maximum (λmax) ~260-280 nm and a shoulder at ~300-330 nmThe nitroaromatic system is expected to have strong absorbance in the UV region.[6][7] This allows for sensitive detection by HPLC-UV and direct quantification by UV-Vis spectrophotometry. The exact λmax should be experimentally determined.
pKa ~3-4The carboxylic acid group will be deprotonated at physiological pH. This influences the choice of mobile phase pH in reversed-phase HPLC to ensure consistent retention.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile), and in aqueous solutions at neutral to basic pH.This dictates the choice of solvent for stock solutions and the composition of the mobile phase in LC.
Polarity Moderately polarSuitable for reversed-phase HPLC with C18 or similar stationary phases.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of specificity, precision, and robustness for the assay of active pharmaceutical ingredients (APIs) and their formulations.[5][8] The method separates the analyte from potential impurities and degradation products based on its partitioning between a stationary and a mobile phase.

Principle

A reversed-phase HPLC method is proposed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, being moderately polar, will be retained on the column and will elute at a characteristic retention time when a suitable mobile phase composition is used. The UV detector will monitor the eluent at a wavelength where the analyte exhibits maximum absorbance, allowing for sensitive and specific quantification.[9]

Experimental Protocol: HPLC-UV
  • Instrumentation and Materials

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Acetonitrile (ACN), HPLC grade.

    • Phosphoric acid or Formic acid.

    • Ultrapure water.

    • Reference standard of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (≥99% purity).

    • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

  • Preparation of Solutions

    • Mobile Phase: Prepare a mobile phase consisting of a mixture of water with 0.1% (v/v) phosphoric acid (Eluent A) and acetonitrile (Eluent B). The use of a mild acid like phosphoric or formic acid in the mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention.[8][10] An isocratic elution with a ratio of 50:50 (A:B) is a good starting point, which can be optimized based on the initial chromatographic run.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]

  • Chromatographic Conditions

    • Column: C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% phosphoric acid in water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the analyte (a starting wavelength of 270 nm is recommended).[12]

    • Injection Volume: 10 µL.

  • Analysis and Quantification

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

    • Inject the sample solutions (filtered through a 0.45 µm syringe filter).

    • The concentration of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in the samples is determined by interpolating their peak areas from the calibration curve.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][13][14]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients, and the peak should be spectrally pure.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The percent recovery should be within 98-102% for the assay of the drug substance.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2%.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ) To be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.[15]
Robustness The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in complex biological matrices such as plasma or urine, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.[4][16]

Principle

The sample is first subjected to chromatographic separation to reduce matrix effects. The eluent is then introduced into the mass spectrometer, where the analyte is ionized (e.g., by electrospray ionization - ESI). In the tandem mass spectrometer, the precursor ion corresponding to the analyte is selected, fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.[17]

Experimental Protocol: LC-MS/MS
  • Instrumentation and Materials

    • UHPLC or HPLC system coupled to a tandem mass spectrometer with an ESI source.

    • C18 column (e.g., 50 x 2.1 mm, 1.9 µm).

    • Acetonitrile and Methanol, LC-MS grade.

    • Formic acid, LC-MS grade.

    • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

  • Sample Preparation for Biological Matrices

    • Protein Precipitation: For plasma or serum samples, a simple and effective method is protein precipitation.[18] Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, LLE or SPE can be employed.[19] These techniques offer more selective extraction of the analyte from the matrix.

  • LC-MS/MS Conditions

    • LC Conditions:

      • Column: C18 (50 x 2.1 mm, 1.9 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be 5% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: ESI negative mode is likely to be more sensitive due to the acidic proton of the carboxylic acid. ESI positive mode should also be evaluated.

      • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode. The specific fragment ions will need to be determined by infusing a standard solution of the analyte and performing a product ion scan.

  • Quantification

    • A calibration curve is constructed by analyzing standards prepared in the same biological matrix as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

LCMSMS_Workflow A Biological Sample (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation / LLE / SPE B->C D Extract for Analysis C->D E UHPLC System with C18 Column D->E Injection F ESI Source (Ionization) E->F G Mass Analyzer 1 (Precursor Ion Selection) F->G H Collision Cell (Fragmentation) G->H I Mass Analyzer 2 (Product Ion Selection) H->I J Data Acquisition (MRM) I->J K Quantification (Analyte/IS Ratio) J->K

Caption: Workflow for LC-MS/MS analysis.

UV-Vis Spectrophotometry

For a quick estimation of the concentration of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in a pure solution, UV-Vis spectrophotometry is a simple and cost-effective method.[20]

Principle

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation and Materials

    • UV-Vis spectrophotometer.

    • Quartz cuvettes.

    • Solvent (e.g., ethanol or methanol).[12]

    • Reference standard of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid.

  • Procedure

    • Determine the λmax of the compound by scanning a dilute solution over a wavelength range of 200-400 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Conclusion

The choice of the analytical method for the quantification of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid depends on the specific requirements of the analysis. For routine quality control of the drug substance, HPLC-UV provides a robust and reliable method. When high sensitivity and selectivity are required, especially for analysis in biological fluids, LC-MS/MS is the technique of choice. UV-Vis spectrophotometry can be used for a rapid estimation of concentration in pure samples. All methods should be properly validated to ensure the integrity and reliability of the generated data, in accordance with regulatory guidelines.[3]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18). Cureus.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27). Lab Manager.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide - Benchchem. Benchchem.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC.
  • Bioanalytical Sample Prepar
  • Sample Preparation Techniques for Biological M
  • UV-Vis-NIR absorption spectrum of urea adducts with m-nitrobenzoic acid-m- nitroaniline-p-xylene mixture single crystals. - ResearchGate.
  • Speciation and determination of thiols in biological samples using high performance liquid chromatography-inductively coupled plasma-mass spectrometry and high performance liquid chromatography-Orbitrap MS - PubMed. (2010, November 8).
  • Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis - Benchchem. Benchchem.
  • Analytical Methods - RSC Publishing. Royal Society of Chemistry.
  • Separation of 2-Methyl-5-nitrobenzenesulfonic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect.
  • Supporting Information - CDC Stacks. Centers for Disease Control and Prevention.
  • Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. Agilent Technologies.
  • Benzoic acid, 2-nitro- - the NIST WebBook. National Institute of Standards and Technology.
  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC. (2025, June 27).
  • A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis - Benchchem. Benchchem.
  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid - Benchchem. Benchchem.
  • Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid - Benchchem. Benchchem.
  • Simultaneous UHPLC/MS Analyses of Explosive Compounds. Thermo Fisher Scientific.
  • Metabolome identification using LC-MSn Orbitrap-based mass spectrometry - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10). Physical Chemistry Chemical Physics.
  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography.
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS - DSpace. DSpace.
  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - Queen's University Belfast. (2021, October 20). Queen's University Belfast.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid

Current Status: Online Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: OPT-SNAR-5NB Subject: Yield Optimization & Troubleshooting for SNAr Thioetherification

Executive Summary

This guide addresses the synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution (


). While the nitro group at the 5-position activates the ring for substitution at the 2-position, the steric bulk of the sec-butyl thiol and the electrostatic repulsion of the carboxylate moiety often lead to stalled conversion or difficult workups.

This support module provides a validated protocol, a troubleshooting logic tree, and specific FAQs to maximize yield and purity.

Module 1: Critical Process Parameters (CPP) & Validated Protocol

The Reaction Mechanism

The synthesis relies on the displacement of a leaving group (typically Chlorine) by the sec-butylthiolate anion.

Key Mechanistic Insight: The reaction requires 2 equivalents of base .

  • Eq 1: Deprotonates the carboxylic acid (forming the carboxylate salt).

  • Eq 2: Deprotonates the thiol to generate the active nucleophile (thiolate).

Optimized Protocol (Standard Operating Procedure)
ParameterSpecificationRationale
Substrate 2-Chloro-5-nitrobenzoic acid (1.0 eq)Chlorine is the standard leaving group; Fluorine is faster but more expensive.
Nucleophile Butane-2-thiol (1.2 – 1.5 eq)Slight excess compensates for volatility and potential oxidative dimerization.
Base Potassium Carbonate (

) (2.5 eq)
Mild enough to prevent nitro-reduction/decarboxylation; strong enough to generate thiolate.
Solvent DMF (N,N-Dimethylformamide)Critical: Polar aprotic solvent stabilizes the Meisenheimer intermediate and dissolves the carboxylate salt.
Temperature 80°C – 90°Csec-butyl is sterically hindered. Heat is required to overcome the kinetic barrier.
Atmosphere Nitrogen (

) or Argon
Mandatory: Prevents oxidation of thiol to disulfide (dibutyl disulfide).

Step-by-Step Workflow:

  • Charge a reaction vessel with 2-Chloro-5-nitrobenzoic acid and DMF (5-10 volumes).

  • Add

    
     (powdered) under stirring. The mixture will thicken (carboxylate salt formation).
    
  • Purge the headspace with

    
     for 10 minutes.
    
  • Add Butane-2-thiol dropwise.

  • Heat to 85°C and monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

  • Workup: Pour into ice water (

    
     volume). Acidify carefully with 2N HCl to pH 2–3. The product precipitates as a yellow/orange solid.
    

Module 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and critical decision points during the process.

G Start Start: 2-Cl-5-NO2-Benzoic Acid BaseAdd Add K2CO3 (2.5 eq) Solvent: DMF Start->BaseAdd ThiolAdd Add 2-Butanethiol (Inert Atm) BaseAdd->ThiolAdd Deprotonation Heat Heat 85°C (4-6 Hours) ThiolAdd->Heat SNAr Check HPLC Check Heat->Check Check->Heat <98% Conv. Workup Acidify (pH 2) Precipitate Check->Workup >98% Conv.

Caption: Figure 1. Optimized workflow for SNAr synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid.

Module 3: Troubleshooting Guides (FAQs)

Issue 1: Low Yield / Incomplete Conversion

User Report: "After 6 hours at 80°C, I still see 30% starting material (2-chloro-5-nitrobenzoic acid) by HPLC."

Root Cause Analysis: The sec-butyl group is bulky. The nucleophilic attack is sterically hindered compared to n-butyl or methyl thiols. Additionally, the carboxylate anion (formed by the base) repels the incoming thiolate anion electrostatically.

Corrective Actions:

  • Increase Temperature: Bump temperature to 100°C–110°C . Note: Do not exceed 120°C to avoid thermal decomposition of the nitro group.

  • Switch Solvent: If using Ethanol/Water, switch to DMSO or DMF . The rate of

    
     reactions in dipolar aprotic solvents is often 
    
    
    
    times faster than in protic solvents.
  • Catalysis: Add 5 mol% Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4][5][6][7] The Finkelstein reaction generates the transient 2-Iodo-5-nitrobenzoic acid in situ. Iodide is a better leaving group than chloride, accelerating the substitution.

Issue 2: Product is an Oil or Sticky Solid

User Report: "Upon acidification, the product separated as a dark, sticky oil instead of a filterable solid."

Root Cause Analysis: This molecule has a low melting point due to the flexible butyl chain and may trap solvent (DMF). Alternatively, the presence of disulfide impurity (liquid) prevents crystallization.

Corrective Actions:

  • The "Scratch" Technique: Decant the aqueous supernatant. Add a small amount of cold Ethanol or Isopropanol to the oil. Scratch the flask walls with a glass rod to induce nucleation.

  • Disulfide Removal: Wash the crude oil with Hexanes or Heptane .

    • Logic: The target benzoic acid is polar and insoluble in hexanes. The non-polar disulfide byproduct (formed from excess thiol) is highly soluble in hexanes and will wash away.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add water until turbid. Cool slowly.

Issue 3: High Impurity Profile (Disulfides)

User Report: "My yield is high, but NMR shows a aliphatic impurity that doesn't match the product."

Root Cause Analysis: Oxidation of 2-butanethiol to bis(2-butyl)disulfide. This happens if the reaction is not strictly anaerobic.

Corrective Actions:

  • Degas Solvents: Sparge DMF with Nitrogen for 15 minutes before adding the thiol.

  • Stoichiometry Control: Reduce thiol equivalents from 1.5 to 1.1 eq .

  • Workup Modification: If the disulfide is present, basify the crude product back to pH 10 (dissolving the product as a salt) and extract the aqueous layer with Ethyl Acetate . The disulfide goes into the organic layer; the product stays in the water. Then, re-acidify the aqueous layer to precipitate pure product.

Module 4: Advanced Troubleshooting Logic Tree

Use this decision matrix to diagnose stalled reactions or workup failures.

Troubleshooting Problem Identify Problem Stalled Reaction Stalled (<80% Conv.) Problem->Stalled Impurity High Impurity (Disulfides) Problem->Impurity Oiling Oiling Out (No Solid) Problem->Oiling Action1 Add 5% KI Increase Temp to 100°C Stalled->Action1 Action2 Wash with Hexanes (Removes Disulfide) Impurity->Action2 Action3 Basify to pH 10 Extract w/ EtOAc Re-acidify Impurity->Action3 Action4 Seed with Crystal Use EtOH/H2O Oiling->Action4

Caption: Figure 2.[2][8][9] Decision tree for common synthesis and purification issues.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Terrier, F. (2013).[7] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (General reference for SNAr kinetics and solvent effects).

  • BenchChem Technical Support. (2025). Purification of 2-Amino-5-nitrobenzoic Acid (Analogous Workup Protocols). Link

  • Org. Synth. (1953). 2-Nitrobenzoic acid synthesis variants (General Nitration/Substitution Precedents). Organic Syntheses, Coll.[10] Vol. 4, p.715.[10] Link

  • Frontiers in Chemistry. (2020). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. (Mechanistic insight on thiol nucleophilicity). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-nitrobenzoic acid and thiols before handling. Thiols are potent sensitizers and possess strong odors; use a fume hood.

Sources

Optimization

purification techniques for crude 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Technical Support Center: Purification of Crude 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid Case ID: PUR-BnS-5NBA-001 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Case ID: PUR-BnS-5NBA-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

Welcome to the technical support interface for the purification of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid . This guide addresses the specific challenges associated with cleaning up S_NAr (Nucleophilic Aromatic Substitution) products derived from 2-chloro-5-nitrobenzoic acid and butane-2-thiol.

Common Failure Modes in Crude Material:

  • Persistent Stench: Residual butane-2-thiol (sec-butyl mercaptan).

  • Oiling Out: Product separates as a sticky oil rather than crystals during acidification or cooling.

  • Color Contamination: Dark orange/brown hue indicating azo/azoxy coupling byproducts or oxidation.

  • Incomplete Purity: Presence of the disulfide dimer (di-sec-butyl disulfide) or unreacted chloro-precursor.

The "Gold Standard" Purification Protocol

Do not rely solely on recrystallization for the crude mixture.[1] The lipophilic nature of the sec-butyl group and the potential for disulfide contamination requires a biphasic chemical wash (Acid-Base Workup) followed by controlled crystallization .

Phase A: Chemical Decontamination (Acid-Base Extraction)

Objective: Remove non-acidic impurities (disulfides, unreacted thiol) and trace inorganic salts.

  • Dissolution: Suspend the crude solid in 1M NaOH (3-4 equivalents). Stir until fully dissolved. The solution should be deep yellow/orange.

    • Mechanism:[1][2][3][4][5] Converts the carboxylic acid to the water-soluble sodium benzoate salt.

  • Organic Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Critical Step: Discard the organic layer. This removes the di-sec-butyl disulfide and unreacted thiol, which are not soluble in the basic aqueous phase.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly acidify with 2M HCl to pH ~2 under vigorous stirring.

    • Observation: The product should precipitate as a pale yellow solid. If it oils out, see Troubleshooting.

  • Filtration: Collect the solid by vacuum filtration.[2] Wash with cold water to remove NaCl.

Phase B: Recrystallization

Objective: Remove regioisomers and trace starting material.

ParameterRecommendationRationale
Solvent System Ethanol / Water (9:1) Ethanol solubilizes the aromatic core; water acts as an anti-solvent to drive yield.
Alternative Acetic Acid / Water Good for stubborn nitro-compounds; suppresses ionization of the acid.
Temperature Reflux to -10°C Wide gradient maximizes recovery.
Concentration ~1 g / 15 mL High dilution prevents "crashing out" (amorphous precipitation).

Protocol:

  • Dissolve the chemically washed solid in boiling Ethanol (minimum volume).

  • (Optional) Add activated carbon, stir for 5 mins, and hot filter over Celite if the solution is dark brown.

  • Remove from heat.[2][6] Add warm water dropwise until slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed for 2 hours, then refrigerate.

Workflow Visualization

The following diagram outlines the logical flow for purifying the crude reaction mixture, including decision nodes for common issues.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in 1M NaOH Start->Dissolve Wash Wash with EtOAc/DCM Dissolve->Wash Sep Separate Phases Wash->Sep OrgWaste Organic Phase (Disulfides/Thiols) -> DISCARD Sep->OrgWaste Top Layer AqPhase Aqueous Phase (Product as Na-Salt) Sep->AqPhase Bottom Layer Acidify Acidify with HCl to pH 2 AqPhase->Acidify CheckState Solid or Oil? Acidify->CheckState Solid Filter & Wash (H2O) CheckState->Solid Precipitate Oil Troubleshoot: Oiling Out CheckState->Oil Sticky Oil Recryst Recrystallize (EtOH/H2O) Solid->Recryst Oil->Dissolve Re-attempt with seeding Final Pure 2-(sec-butylthio)-5-nitrobenzoic acid Recryst->Final

Caption: Logical workflow for the acid-base purification and crystallization of 2-(sec-butylthio)-5-nitrobenzoic acid.

Troubleshooting Guide

Issue: The Product "Oils Out" Upon Acidification

Description: Instead of a powder, a sticky gum forms at the bottom of the flask.

  • Cause: The melting point of the wet, impure solid is depressed below the temperature of the solution. The sec-butyl chain adds lipophilicity, making the compound prone to forming supersaturated oils.

  • Solution:

    • Seeding: Save a tiny crystal from a previous batch (or scratch the glass side) to induce nucleation.

    • Slower Addition: Add HCl very slowly. High local concentration causes rapid precipitation of amorphous material.

    • Temperature Control: Ensure the aqueous solution is <10°C before acidifying.

    • Trituration: Decant the aqueous layer. Add cold hexanes or pentane to the oil and scratch vigorously with a glass rod. This often triggers solidification.

Issue: Persistent "Garlic/Gas" Smell

Description: The purified solid still smells like butane-2-thiol.

  • Cause: Trace thiol trapped in the crystal lattice or disulfide contamination.

  • Solution:

    • Oxidative Wash: During the acid-base step, add a trace amount of hydrogen peroxide (H₂O₂) to the basic solution briefly before acidification. Warning: Excess oxidation can convert the thioether to a sulfoxide. Use only if necessary and monitor by TLC.

    • Pentane Wash: Wash the final filtered solid with cold pentane. The thiol is highly soluble in pentane; the nitrobenzoic acid is not.

Issue: Low Yield after Recrystallization
  • Cause: The product is moderately soluble in ethanol even when cold.

  • Solution:

    • Collect the mother liquor (filtrate).[6][7][8]

    • Concentrate it to half volume.

    • Add more water (anti-solvent) until turbid and cool again ("Second Crop").

    • Note: The second crop is usually less pure and should be analyzed separately.

Frequently Asked Questions (FAQs)

Q: Can I use 2-nitro-5-chlorobenzoic acid as the starting material instead? A: No. The position of the leaving group determines the final structure.

  • 2-chloro-5-nitrobenzoic acid + Thiol → 2-(alkylthio)-5-nitrobenzoic acid (Target).

  • 2-nitro-5-chlorobenzoic acid + Thiol → 5-(alkylthio)-2-nitrobenzoic acid (Regioisomer). Ensure you have the correct isomer before starting purification.

Q: Why is the melting point broad (e.g., 155–160°C)? A: Nitrobenzoic acid derivatives are notorious for polymorphism. Different crystal forms (needles vs. plates) can have different melting points. A broad range usually indicates a mixture of polymorphs or residual solvent. Dry the sample under high vacuum (0.1 mbar) at 50°C for 12 hours to ensure solvent removal.

Q: Is the compound light-sensitive? A: Yes, nitro-aromatics can undergo photochemical degradation over time. Store the purified solid in amber vials.

References

  • BenchChem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (General protocols for nitrobenzoic acid derivative purification).

  • Cayman Chemical. 2-Nitro-5-thiocyanatobenzoic Acid Product Information. (Solubility data for structural analogs).

  • University of Rochester. Solvents for Recrystallization. (General solvent selection rules for polar aromatics).

  • Han, J., et al. "Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine."[9] Analytical Biochemistry, 1999.[9][10] (Methodology for handling thio-benzoic acids).

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid Production

Welcome to the Technical Support Center for the production of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (CAS: 1019562-00-5). This guide provides drug development professionals and process chemists with authoritative tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the production of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (CAS: 1019562-00-5). This guide provides drug development professionals and process chemists with authoritative troubleshooting strategies, mechanistic insights, and validated protocols for scaling up the Nucleophilic Aromatic Substitution (SNAr) of 2-halo-5-nitrobenzoic acid with sec-butanethiol.

Mechanistic Overview & Process Logic

The synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid relies on an SNAr reaction where the thiolate of sec-butanethiol attacks the electron-deficient aromatic ring of 2-fluoro- or 2-chloro-5-nitrobenzoic acid. The nitro group at the 5-position and the carboxylic acid at the 1-position strongly activate the 2-position for nucleophilic attack[1]. However, scaling this chemistry introduces critical safety and quality challenges: exothermic runaway, competing hydrolysis, and severe odor/toxicity issues associated with volatile thiols.

SNAr_Pathways SM 2-Fluoro-5-nitrobenzoic Acid SNAr SNAr Reaction (Target Pathway) SM->SNAr + Thiolate Hydrolysis Hydrolysis (Water Contamination) SM->Hydrolysis + OH- Thiol sec-Butanethiol + Base Thiol->SNAr Prod 2-(Butan-2-ylsulfanyl)- 5-nitrobenzoic acid SNAr->Prod Imp1 2-Hydroxy-5-nitrobenzoic acid Hydrolysis->Imp1 Oxidation Oxidation (O2 Exposure) Imp2 Sulfoxide / Sulfone Oxidation->Imp2 Prod->Oxidation + O2

Caption: Competing SNAr, hydrolysis, and oxidation pathways in thioether synthesis.

Troubleshooting Guide

Q1: Why is our reaction yield dropping at the 10 kg scale, with a significant increase in the 2-hydroxy-5-nitrobenzoic acid impurity? A1: This is a classic competing hydrolysis issue. At scale, the extended addition times required to manage the SNAr exotherm mean the starting material is exposed to the base (e.g., K₂CO₃ or NaOH) for longer periods. If the solvent is not strictly anhydrous, hydroxide ions will outcompete the bulky sec-butanethiolate, leading to the 2-hydroxy impurity. Causality & Solution: Transition to a strictly anhydrous base system (e.g., dry K₂CO₃ in anhydrous solvent) or utilize a biphasic system with a phase-transfer catalyst (PTC). In a biphasic system, the thiolate remains highly nucleophilic in the organic phase, while hydroxide concentration is minimized, suppressing the hydrolysis pathway.

Q2: We are experiencing a delayed exotherm during the addition of sec-butanethiol. How can we prevent thermal runaway? A2: Delayed exotherms occur when the base-mediated deprotonation of the thiol is slow, leading to an accumulation of unreacted thiol and base in the reactor. When the SNAr reaction finally initiates, the accumulated reagents react simultaneously, releasing massive amounts of heat. Causality & Solution: Pre-form the sec-butanethiolate salt in a separate vessel before controlled, dropwise addition to the electrophile solution. The SNAr step is the rate-determining step and is highly exothermic[2]. By controlling the feed rate of the pre-formed thiolate, you make the process "addition-controlled" rather than "kinetics-controlled," ensuring the heat removal capacity of the reactor jacket is never exceeded.

Q3: The final isolated product has a persistent, foul odor, and HPLC shows a new peak at RRT 1.2. What went wrong? A3: The odor indicates residual sec-butanethiol trapped in the crystal lattice during precipitation. The new peak at RRT 1.2 is likely the sulfoxide or sulfone derivative, caused by oxidation of the thioether product during drying. Causality & Solution: Ensure the final precipitation is done by reverse quenching (adding the basic reaction mixture into an acidic aqueous solution). This ensures the product precipitates rapidly in a highly protonated state, preventing the inclusion of unreacted thiolate. Perform all filtration and drying steps under a strict nitrogen atmosphere to prevent atmospheric oxygen from oxidizing the sulfide to a sulfoxide.

Frequently Asked Questions (FAQs)

Q: Can we substitute 2-chloro-5-nitrobenzoic acid with 2-fluoro-5-nitrobenzoic acid to speed up the reaction? A: Yes. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond[2]. Fluorine is highly electronegative, making the ipso-carbon much more electrophilic than chlorine, thus accelerating the reaction significantly. However, the exotherm will be sharper and requires tighter cooling capacity.

Q: What is the best solvent replacement for DMF in this SNAr reaction due to its reprotoxicity? A: While DMF and NMP are standard dipolar aprotic solvents for SNAr chemistry, they face strict regulatory scrutiny due to reprotoxicity (H360)[3]. Alternatives like N-Butylpyrrolidinone (NBP) or DMSO can be used. If using 3[3], ensure the reaction temperature strictly does not exceed 80°C to avoid hazardous thermal decomposition.

Quantitative Data & Process Parameters

To ensure reproducibility across scales, adhere to the following Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).

Parameter / AttributeTarget SpecificationRationale / Causality
Reaction Temperature 45°C – 55°CBalances SNAr kinetics with exotherm control. >60°C increases hydrolysis.
Thiolate Feed Rate < 0.5 equivalents / hourEnsures the reaction remains addition-controlled to prevent thermal runaway.
Solvent Water Content < 0.05% (Karl Fischer)Strictly limits the formation of the 2-hydroxy-5-nitrobenzoic acid impurity.
Quench pH pH 1.5 – 2.0Ensures complete protonation of the carboxylic acid for maximum precipitation yield.
Product Yield > 85%Validated benchmark for an optimized, addition-controlled process.
Purity (HPLC) > 99.0%Required for downstream active pharmaceutical ingredient (API) synthesis.

Experimental Protocols

Protocol 1: Validated Scale-Up Synthesis (1 kg Scale)

This protocol is designed as a self-validating system: proceeding to the next step requires passing specific in-process controls (IPCs).

  • Thiolate Preparation: In Vessel A (inerted with N₂), charge anhydrous NBP (5 L) and anhydrous K₂CO₃ (1.5 kg, 10.8 mol). Cool to 10°C. Slowly charge sec-butanethiol (0.95 kg, 10.5 mol) over 30 minutes. Stir for 1 hour to pre-form the thiolate.

  • Electrophile Preparation: In the main Reactor (Vessel B), charge 2-fluoro-5-nitrobenzoic acid (1.85 kg, 10.0 mol) and anhydrous NBP (5 L). Heat to 45°C under N₂.

  • Addition-Controlled SNAr: Transfer the contents of Vessel A to Vessel B dropwise over 4 hours. Self-Validation Check: Monitor the internal temperature of Vessel B; it must not exceed 55°C. If it reaches 55°C, pause the addition until the temperature drops to 45°C.

  • Reaction Completion: Stir at 50°C for 2 hours. IPC Check: Sample for HPLC. Proceed only if unreacted 2-fluoro-5-nitrobenzoic acid is < 1.0%.

  • Reverse Quench: Cool the mixture to 20°C. Slowly pump the reaction mixture into Vessel C containing 20 L of heavily stirred 1 M HCl (pre-chilled to 5°C).

  • Isolation: Filter the resulting bright yellow precipitate under a steady stream of N₂. Wash the cake with cold water (3 x 5 L).

  • Drying: Dry the product in a vacuum oven at 40°C under a nitrogen bleed until constant weight is achieved.

Protocol 2: Odor Mitigation & Scrubber Setup

sec-Butanethiol has an extraordinarily low odor threshold. A multi-stage scrubber is mandatory to neutralize volatile emissions during the process.

  • Stage 1 (Oxidation): Route reactor vents through a scrubber column containing 10-15% sodium hypochlorite (bleach) maintained at pH 10. This oxidizes the volatile thiol to the corresponding, non-volatile sulfonic acid.

  • Stage 2 (Neutralization): Pass the effluent gas through a 2 M NaOH scrubber to capture any acidic byproducts or aerosolized sulfonic acids.

  • Stage 3 (Adsorption): Route the final gas stream through an activated carbon filter before atmospheric release.

Scrubber Reactor Reactor Vent (sec-Butanethiol) Scrubber1 Stage 1: Bleach (NaOCl) Oxidation Reactor->Scrubber1 Volatiles Scrubber2 Stage 2: Caustic (NaOH) Wash Scrubber1->Scrubber2 Sulfonic Acids Scrubber3 Stage 3: Carbon Filtration Scrubber2->Scrubber3 Neutralized Gas Exhaust Clean Exhaust Scrubber3->Exhaust

Caption: Multi-stage scrubber system logic for volatile thiol neutralization.

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study Source: Frontiers in Chemistry / PMC (nih.gov) URL:[Link]

  • Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species Source: PMC (nih.gov) URL:[Link]

Sources

Optimization

minimizing byproduct formation in nitration of substituted benzoic acids

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitrated benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitrated benzoic acid derivatives. The nitration of an aromatic ring, while a cornerstone of organic synthesis, is a nuanced process where success is dictated by a deep understanding of reaction mechanisms and precise control over experimental parameters. This document provides field-proven insights and troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Core Principles: Understanding the Reaction Landscape

Before delving into specific troubleshooting scenarios, it is crucial to ground our approach in the fundamental principles of electrophilic aromatic substitution (EAS).

The nitration of benzoic acid and its derivatives proceeds via the EAS mechanism. The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid (HNO₃) and a catalytic amount of concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[3]

Nitronium_Ion_Formation

The regiochemical outcome of the reaction is dictated by the electronic properties of the substituents on the benzoic acid ring.

  • The Carboxyl Group (-COOH): This group is a powerful deactivator and a meta-director.[4][5] Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, making the ortho and para positions particularly electron-deficient.[4] Consequently, the electrophilic nitronium ion preferentially attacks the relatively more electron-rich meta position.[6] This deactivating effect also means that the nitration of benzoic acid is significantly slower than the nitration of benzene itself.[2][7]

  • Other Substituents: The presence of additional substituents will further modulate the ring's reactivity and the position of nitration. Activating groups (e.g., -CH₃, -OCH₃) will direct ortho/para to themselves, while other deactivating groups (e.g., -Cl, -Br) will also direct ortho/para, albeit while slowing the reaction. The final substitution pattern arises from the cumulative directing effects of all groups present.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of substituted benzoic acids in a practical, question-and-answer format.

Question 1: My analysis shows significant amounts of ortho- and para-nitrobenzoic acid isomers. How can I increase meta-selectivity?

Answer: This is a classic symptom of poor temperature control. While the carboxyl group strongly directs meta, the selectivity of the reaction is highly temperature-dependent.

Causality: At higher temperatures, the nitronium ion has sufficient kinetic energy to overcome the higher activation barrier for attack at the less-favored ortho and para positions. This leads to a decrease in regioselectivity. For benzoic acid, reactions run above 30°C show a marked increase in undesired isomers.[2]

Solution Protocol:

  • Maintain Low Temperatures: The reaction should be conducted at or below 5-10°C. An ice-salt bath is often necessary to maintain temperatures below 0°C, which is ideal for maximizing meta-selectivity.

  • Slow, Controlled Addition: The nitrating mixture (pre-chilled HNO₃/H₂SO₄) must be added dropwise to the solution of the benzoic acid in sulfuric acid. This allows the cooling bath to dissipate the heat generated from the exothermic reaction.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote even heat distribution and prevent localized "hot spots" where side reactions can occur.

Temp_Control_Workflow

Question 2: I'm observing a significant peak corresponding to a dinitrated product, such as 3,5-dinitrobenzoic acid. What causes this and how can I prevent it?

Answer: The formation of dinitrated byproducts is a clear indication that the reaction conditions are too harsh.

Causality: Once the first nitro group is added to the ring, the ring becomes even more deactivated due to the powerful electron-withdrawing nature of the -NO₂ group.[1] Forcing a second nitration requires more aggressive conditions, such as elevated temperatures, prolonged reaction times, or the use of stronger nitrating agents like fuming nitric acid.[7][8]

Solution Protocol:

  • Control Stoichiometry: Use a modest excess (e.g., 1.05-1.2 equivalents) of nitric acid. A large excess will drive the reaction towards dinitration.

  • Reduce Reaction Time/Temperature: Do not extend the reaction time unnecessarily. Monitor the consumption of the starting material by TLC or a rapid LC-MS quench sample. Once the starting material is consumed, proceed with the workup. Higher temperatures significantly accelerate the second nitration.[2]

  • Avoid Fuming Acids: For mono-nitration, concentrated (not fuming) nitric and sulfuric acids are sufficient. Fuming acids are typically reserved for when dinitration is the desired outcome.[8]

Table 1: Reaction Conditions vs. Degree of Nitration for Benzoic Acid

ParameterMono-nitration (Target: 3-nitrobenzoic acid)Di-nitration (Target: 3,5-dinitrobenzoic acid)
Temperature 0 - 30°C (ideally <10°C)70 - 145°C[8][9]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄[7][8]
Reaction Time 1-3 hours4-8 hours or longer[8]
Primary Byproduct ortho/para isomers, unreacted starting materialSulfonated/oxidized species, tar[10]

Question 3: The reaction mixture turned dark brown or black, and the final product is a tarry, intractable material. What went wrong?

Answer: A dark coloration or the formation of tar indicates significant decomposition, typically from oxidation side reactions.

Causality: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the aromatic ring, leading to a complex mixture of byproducts, including phenolic compounds and polymeric tars.[11][12] This is especially problematic with substrates that are more susceptible to oxidation. The presence of impurities in the starting materials can also catalyze these decomposition pathways.[11]

Solution Protocol:

  • Strict Temperature Control: This is the most critical factor. A sudden exotherm is a common cause of runaway oxidation.[11]

  • High-Purity Reagents: Use high-purity starting materials and acids. Ensure all glassware is scrupulously clean and dry, as moisture can interfere with the generation of the nitronium ion.[11]

  • Proper Quenching: Quench the reaction by pouring the acidic mixture slowly over a large amount of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat, preventing degradation during workup.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of sulfuric acid in the reaction? A1: Sulfuric acid serves as a catalyst. It is a stronger acid than nitric acid and protonates it, which facilitates the elimination of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction.[1][3]

Q2: How does an activating substituent (e.g., a methyl group) on the benzoic acid ring affect the reaction outcome? A2: An activating group like methyl (-CH₃) is an ortho, para-director.[13] Its presence will compete with the meta-directing effect of the -COOH group. The outcome will be a mixture of isomers, with the positions of nitration being influenced by both groups. For example, in the nitration of 3-methylbenzoic acid, the major products are 5-methyl-2-nitrobenzoic acid and 3-methyl-2-nitrobenzoic acid, a result of the so-called "ortho effect."[14]

Q3: What is the most effective method for purifying the crude product and separating isomers? A3: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical and depends on the specific solubility profile of the desired isomer versus the byproducts. Water or ethanol-water mixtures are frequently used for nitrobenzoic acids, leveraging the differences in solubility between the isomers. For challenging separations, column chromatography may be necessary.

Q4: Is it better to nitrate benzoic acid directly or to nitrate methyl benzoate and then hydrolyze the ester? A4: Nitrating methyl benzoate followed by saponification (base hydrolysis) is often a preferred industrial and laboratory route to pure m-nitrobenzoic acid.[15] The ester group (-COOCH₃) is also a meta-director but can offer cleaner reactions and easier purification of the intermediate, methyl m-nitrobenzoate, before hydrolysis. This can lead to a higher overall yield of the pure desired acid.[15][16]

Standard Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzoic Acid

This protocol is designed to minimize the formation of ortho and para isomers.

Materials:

  • Benzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice and Salt

  • Distilled Water

Procedure:

  • Prepare Reaction Mixture: In a 250 mL flask equipped with a magnetic stirrer, carefully add 5.0 g of benzoic acid to 20 mL of concentrated H₂SO₄. Stir until the benzoic acid is fully dissolved.

  • Cool Reaction Mixture: Place the flask in an ice-salt bath and cool the mixture to below 5°C, ideally to 0°C.

  • Prepare Nitrating Mixture: In a separate small flask, cool 10 mL of concentrated H₂SO₄ in an ice bath. Slowly and carefully add 10 mL of concentrated HNO₃ to the cold H₂SO₄. Keep this nitrating mixture cold.

  • Nitration: While vigorously stirring the benzoic acid solution and maintaining its internal temperature at or below 5°C, add the cold nitrating mixture dropwise using a pipette or dropping funnel. The addition should take approximately 30 minutes.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

  • Precipitation (Workup): Slowly pour the reaction mixture, with constant stirring, into a beaker containing 200 g of crushed ice.

  • Isolation: Allow the ice to melt completely. Collect the precipitated crude 3-nitrobenzoic acid by vacuum filtration. Wash the solid thoroughly with several portions of ice-cold water to remove residual acid.[15]

  • Drying: Allow the product to air dry on the filter paper. For final drying, place it in a desiccator.

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude, dry 3-nitrobenzoic acid to a flask. Add a minimal amount of hot water (near boiling) and heat the mixture until the solid completely dissolves. 3-nitrobenzoic acid is soluble to the extent of 1 part in 20 parts of water at 100°C.[16]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of pure crystals.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to dry completely.

References

  • Nitration Of Benzoic Acid. (n.d.). lp5.geronimo.com.br.
  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved February 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Nitration electrophilic substitution mechanism. Retrieved February 27, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 27, 2026, from [Link]

  • Prepp. (2023, April 3). Nitration of Benzoic Acid: Major Product Explained. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved February 27, 2026, from [Link]

  • Allen. (n.d.). A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. Retrieved February 27, 2026, from [Link]

  • The Pennsylvania State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved February 27, 2026, from [Link]

  • Truman State University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved February 27, 2026, from [Link]

  • sandbox-carnation-std-dev-php8.y.org. (n.d.). Nitration Of Benzoic Acid. Retrieved February 27, 2026, from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2013, November 22). Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. Retrieved February 27, 2026, from [Link]

  • Quora. (2017, December 7). What are the major products of nitration of benzoic acid?. Retrieved February 27, 2026, from [Link]

  • MDPI. (2021, April 27). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern. Retrieved February 27, 2026, from [Link]

  • Quora. (2018, December 10). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). US4723043A - Nitration of phenolic compounds.
  • ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Retrieved February 27, 2026, from [Link]

  • Unknown Source. (n.d.). NITRATION. Retrieved February 27, 2026, from [Link]

  • Unknown Source. (n.d.). Nitration and aromatic reactivity. Retrieved February 27, 2026, from [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved February 27, 2026, from [Link]

  • Vedantu. (2024, July 2). The major product of nitration of benzoic acid is A class 12 chemistry CBSE. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • PMC - NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Scribd. (n.d.). CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. Retrieved February 27, 2026, from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

improving the solubility of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid for experiments

Executive Summary: The Physicochemical Personality Welcome to the technical guide for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid . To successfully use this compound in biological assays, you must understand its "personal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Personality

Welcome to the technical guide for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid . To successfully use this compound in biological assays, you must understand its "personality" as a Lipophilic Weak Acid .[1][2][3]

  • The Acidic Head: The benzoic acid moiety (position 1) provides a pKa likely in the range of 3.0 – 3.8 (enhanced acidity due to the electron-withdrawing 5-nitro group).[1][2][3]

  • The Lipophilic Tail: The sec-butylthio group (position 2) adds significant hydrophobicity.[1][2][3]

  • The Consequence: This molecule exhibits pH-dependent solubility .[1][2][3] It is insoluble in its neutral form (low pH) but soluble as a salt (high pH).[1][2][3]

Key Rule: Never attempt to dissolve this compound directly in acidic buffers (pH < 4) or unbuffered water without pH adjustment.[1][2][3] It will remain a suspension.[3]

Solubility Data & Benchmarks

While specific experimental data for this exact CAS is rare in public literature, we derive these benchmarks from structurally identical analogs (e.g., 2-nitro-5-thiocyanatobenzoic acid and 2-chloro-5-nitrobenzoic acid) [1, 2].[1][3]

Solvent / MediumSolubility EstimateNotes
DMSO > 25 mg/mL Recommended for Stock. Solubilizes readily.[1][2][3]
Ethanol ~ 15–20 mg/mLGood alternative, but evaporation can alter concentration.[1][2][3]
Water (pH < 3) < 0.1 mg/mLInsoluble. Compound exists in protonated, neutral form.[1][2][3]
PBS (pH 7.4) ~ 0.5 – 1.0 mg/mLSoluble as the carboxylate anion.[1][2][3]
0.1 M NaOH > 10 mg/mLHighly soluble (Salt formation).[1][2][3]

Step-by-Step Protocols

Protocol A: Preparation of Stock Solution (Preferred Method)

Use this method for cell culture, enzymatic assays, or high-throughput screening.[1][2][3]

  • Weighing: Weigh the target amount of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Why DMSO? It disrupts the intermolecular hydrogen bonding of the nitro/acid groups more effectively than ethanol.[1][3]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials (light sensitive nitro group) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Aqueous Working Solution

Use this method for animal studies or solvent-sensitive assays.[1][2][3]

  • Starting Material: Start with the solid powder, not the DMSO stock, if high organic solvent content is toxic to your system.[1][2][3]

  • Alkaline Dissolution: Add the powder to a volume of 0.1 M NaOH or 0.1 M Na₂CO₃ equivalent to 1 molar equivalent of the acid.[1][2][3]

    • Mechanism:[1][2][3][4][5] This converts the -COOH to -COO⁻Na⁺, drastically increasing solubility.[1][3]

  • Stabilization: Once dissolved (clear yellow/orange solution), slowly add your experimental buffer (e.g., PBS) to reach the desired volume.

  • pH Check: Verify the final pH is > 6.5. If the pH drops below 5, the compound may crash out.[1][3]

Visualization: Solubilization Decision Tree

The following diagram illustrates the logical workflow for preparing this compound based on your assay requirements.

SolubilityWorkflow Start Start: Solid Powder 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid AppCheck What is the Application? Start->AppCheck CellAssay In Vitro / Cell Assay (Tolerates <1% DMSO) AppCheck->CellAssay AnimalStudy In Vivo / Animal Study (Low Organic Solvent) AppCheck->AnimalStudy DMSOStock Prepare Stock in DMSO (10 - 50 mM) CellAssay->DMSOStock DirectAq Direct Aqueous Prep AnimalStudy->DirectAq Dilution Dilute into Media/Buffer DMSOStock->Dilution 1:1000 Dilution SaltForm Dissolve in 1 eq. NaOH (Form Sodium Salt) DirectAq->SaltForm Critical Step PrecipCheck Check for Precipitation Dilution->PrecipCheck AdjustpH Adjust pH to 7.4 with Buffer SaltForm->AdjustpH AdjustpH->PrecipCheck

Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental application.

Troubleshooting & FAQs

Q1: I diluted my DMSO stock (20 mM) into cell culture media, and it turned cloudy immediately. Why? A: This is "Crash-out." Your stock concentration is too high relative to the aqueous solubility limit.

  • The Fix: Perform a serial dilution.[1][2][3] Dilute the DMSO stock into an intermediate buffer (e.g., PBS pH 8.0) before adding to the final media. Ensure the final concentration of the compound is below 100 µM.[1][3]

Q2: Can I use this compound in an acidic assay (pH 4.5)? A: Likely not without modification. At pH 4.5, the carboxylic acid is largely protonated (neutral) and will precipitate.[2][3]

  • The Fix: Use a solubilizing excipient.[1][2][3] Add 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to your buffer.[1][3] The cyclodextrin encapsulates the lipophilic tail, keeping the neutral molecule in solution [3].[1][3]

Q3: The solution is yellow.[1][2][3] Is this normal? A: Yes. Nitrobenzoic acid derivatives are often chromophores.[1][3] A yellow shift typically indicates ionization (formation of the benzoate anion) or simply the intrinsic color of the nitro-aromatic system.[1][3]

Q4: How stable is the stock solution? A: Nitro compounds can be sensitive to photoreduction.[1][2][3] Store DMSO stocks in amber vials at -20°C. If the solution turns from yellow to dark brown/black, degradation has occurred.[1][3]

References

Sources

Optimization

troubleshooting SN2 reactions for thioether formation

Technical Support Center: Thioether Synthesis & SN2 Optimization Ticket ID: SN2-S-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Naked Anion" Philosophy Welcome to the Thioether...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thioether Synthesis & SN2 Optimization Ticket ID: SN2-S-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Naked Anion" Philosophy

Welcome to the Thioether Synthesis Support Center. As researchers, we often treat the formation of a C–S bond as a trivial "click" reaction due to the high nucleophilicity of thiols. However, when yields drop or impurities arise, the root cause usually lies in a misunderstanding of the SN2 transition state or oxidative instability .

This guide does not just list steps; it treats your reaction mixture as a competitive system where Nucleophilicity, Basicity, and Redox Potential fight for dominance.

Module 1: Reaction Stalling & Low Conversion

User Query: "My reaction between a primary alkyl bromide and a thiol is stalling at 50% conversion. I am using Methanol as a solvent with Sodium Methoxide. Why isn't it finishing?"

Diagnosis: You are falling victim to Solvent Caging . While Methanol is polar, it is protic. It forms strong hydrogen bonds with your thiolate anion (


), effectively wrapping it in a "solvent cage." This stabilizes the ground state of the nucleophile, increasing the activation energy required to reach the transition state.

The Fix: The Naked Anion Effect Switch to a Polar Aprotic Solvent (DMF, DMSO, or Acetonitrile).[1] These solvents solvate cations (like


) well due to their lone pairs but cannot hydrogen bond with the anionic thiolate. The thiolate is left "naked"—unsolvated and highly reactive—increasing the reaction rate by orders of magnitude (often >500x).
Optimization Workflow

ReactionOptimization Start Reaction Stalled / Low Yield CheckSolvent Check Solvent Type Start->CheckSolvent IsProtic Polar Protic? (MeOH, EtOH, H2O) CheckSolvent->IsProtic Yes IsAprotic Polar Aprotic? (DMF, DMSO, MeCN) CheckSolvent->IsAprotic Yes SwitchSolvent ACTION: Switch to DMF or MeCN (Release the 'Naked Anion') IsProtic->SwitchSolvent CheckLG Check Leaving Group IsAprotic->CheckLG LG_Order Leaving Group Ability: I > OTs > OMs > Br > Cl CheckLG->LG_Order AddIodide ACTION: Add Finkelstein Catalyst (10 mol% TBAI or NaI) LG_Order->AddIodide If Cl or Br

Figure 1: Decision logic for optimizing stalled SN2 thioether reactions.

Standardized Protocol: High-Efficiency S-Alkylation

This protocol minimizes oxidation and maximizes nucleophilicity.

  • Solvent Prep: Sparge DMF or Acetonitrile (MeCN) with Argon for 15 minutes. (Removes

    
     to prevent disulfide formation).
    
  • Deprotonation: Dissolve Thiol (1.0 equiv) in solvent. Add Cesium Carbonate (

    
    )  (1.5 equiv).
    
    • Why Cesium? The large

      
       radius creates a looser ion pair with 
      
      
      
      compared to
      
      
      or
      
      
      , further enhancing nucleophilicity (the "Cesium Effect").
  • Addition: Add Alkyl Halide (1.1 equiv) dropwise.

  • Monitoring: Stir at RT. If using Alkyl Chlorides, add 10 mol% TBAI (Tetrabutylammonium iodide) to catalyze via halogen exchange (Finkelstein-like in situ).

Module 2: Impurity Profiles (Disulfides & Odor)[2]

User Query: "I see a spot on my TLC that is less polar than my starting material, and my product yield is low. Also, the lab smells terrible. How do I fix this?"

Diagnosis: The impurity is likely the Disulfide (


) , formed by the oxidative dimerization of your thiol. This competes with the SN2 reaction. The smell is residual unreacted thiol.

The Fix: Reductive Environment & Bleach Oxidation

VariableRecommendationScientific Rationale
Atmosphere Strict Inert (Ar/N2) Thiols oxidize rapidly to disulfides in air, especially under basic conditions.
Reducing Agents Phosphines (

)
or TCEP
Adding 1.0 equiv of

can reduce disulfides back to thiols in situ, allowing them to re-enter the SN2 cycle.
Odor Control Bleach (NaOCl) Bleach oxidizes thiols/sulfides to sulfoxides/sulfones (odorless).[2] Never rotovap thiols without a bleach trap.
Disulfide Rescue Protocol

If your NMR shows significant disulfide content:

  • Dissolve the crude mixture in THF/Water (4:1).

  • Add Zinc powder (5 equiv) and Acetic Acid (trace) OR add DTT (Dithiothreitol).

  • Stir for 1 hour to break S–S bonds back to S–H.

  • Re-subject the recovered thiol to SN2 conditions under Argon.

Module 3: Chemoselectivity (S- vs. N- vs. O-Alkylation)

User Query: "My substrate has an amine and a hydroxyl group. How do I ensure I only alkylate the sulfur?"

Diagnosis: You are dealing with Ambident Nucleophiles . While Thiolates (


) are generally more nucleophilic than Amines (

) or Alkoxides (

), pH control is the critical dial to ensure selectivity.

The Science: Hard/Soft Acid-Base Theory (HSAB)

  • Sulfur (

    
    ):  Soft nucleophile (large, diffuse orbital). Reacts fast with Soft Electrophiles (Alkyl halides).[3]
    
  • Nitrogen (

    
    ):  Harder nucleophile.
    
  • Oxygen (

    
    ):  Hard nucleophile.
    

The Fix: pH Tuning Thiols are more acidic (


) than Ammonium (

for

) or Alcohols (

). By maintaining a pH between 7.0 and 8.0, you can deprotonate the thiol (generating the powerful

) while keeping the amine largely neutral or protonated and the alcohol strictly neutral.

Chemoselectivity Substrate Substrate: (SH, NH2, OH) pH_Low pH < 7.0 (Acidic) Substrate->pH_Low pH_Med pH 7.5 - 8.5 (Mild Basic) Substrate->pH_Med pH_High pH > 10 (Strong Basic) Substrate->pH_High Result_Low Reaction Slow (SH protonated) pH_Low->Result_Low Result_Med Selective S-Alkylation (S- dominant, NH2 neutral) pH_Med->Result_Med Result_High Mixed Alkylation (S, N, and O react) pH_High->Result_High

Figure 2: pH-dependent chemoselectivity window for thiol alkylation.

Module 4: Substrate-Specific Troubleshooting (FAQs)

Q: My alkyl halide is secondary, and I'm seeing elimination (alkene) products. Why? A: Thiolates are good nucleophiles but can act as bases if the steric hindrance is high.

  • Solution: Lower the temperature to 0°C. Elimination (E2) has a higher activation energy than Substitution (SN2). Cooling the reaction suppresses E2.

  • Alternative: Use a less bulky base. If using

    
    , switch to 
    
    
    
    .

Q: Can I use water as a solvent? A: Generally, no (see Module 1). However, if you must use water (e.g., for biological substrates), you must use Phase Transfer Catalysis .

  • Protocol: Use a biphasic system (DCM/Water). Add TBAB (Tetrabutylammonium bromide) . The

    
     cation shuttles the 
    
    
    
    into the organic layer where it reacts rapidly with the alkyl halide.

References

  • Solvent Effects in SN2 Reactions

    • Title: The effect of reaction solvent on the SN2 reaction.[1][4][5]

    • Source: OpenOChem / LibreTexts.
    • URL:[Link]

  • Disulfide Prevention & Management: Title: Strategies to prevent the reduction of disulfide bonds during sample preparation. Source: BenchChem Technical Guides.
  • Chemoselectivity & pH Control

    • Title: Understanding Chemoselectivity in Proton-Coupled Electron Transfer (Thiol vs Amine Activ
    • Source: N
    • URL:[Link]

  • Odor Control & Safety

    • Title: Standard Operating Procedures for Using Stench Chemicals.
    • Source: UCLA Department of Chemistry and Biochemistry.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Malodorous Byproduct Management in Thioether Synthesis

Ticket ID: SULFUR-CNTRL-001 Status: Open Priority: Critical (EHS/Quality of Life) Assigned Specialist: Senior Application Scientist Executive Summary You have reached the specialized support hub for organosulfur chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SULFUR-CNTRL-001 Status: Open Priority: Critical (EHS/Quality of Life) Assigned Specialist: Senior Application Scientist

Executive Summary

You have reached the specialized support hub for organosulfur chemistry. Dealing with volatile sulfur compounds (VSCs) like thiols (mercaptans) and sulfides is not merely a nuisance; it is a safety and containment challenge. The human nose can detect certain thiols at parts per billion (ppb) levels, meaning even microscopic leaks can trigger facility-wide alarms or complaints.

This guide provides a self-validating system to Prevent, Contain, and Neutralize malodors during thioether synthesis.

Module 1: Prevention & Reagent Selection

Before opening a bottle, determine if you can eliminate the volatile source entirely.

The "Odorless" Alternatives

Standard low-molecular-weight thiols (e.g., ethanethiol, benzenethiol) are the primary offenders. Whenever possible, substitute these with "masked" or high-molecular-weight equivalents that have lower vapor pressures.

Reagent ClassExample CompoundMechanism of ActionOdor Profile
Odorless Thiol Surrogates S-Alkylisothiouronium saltsHydrolyze in situ under basic conditions to release the thiol anion directly into the reaction.Negligible (Salt form is non-volatile)
Xanthates Potassium ethyl xanthateActs as a sulfur source; intermediate xanthate is hydrolyzed to the thiol/thioether.Low (Solid reagent)
High MW Thiols 1-DodecanethiolLong alkyl chain significantly reduces vapor pressure (volatility).Mild/Waxy
Disulfides Diphenyl disulfideReduced in situ (e.g., with NaBH₄) to generate the thiolate nucleophile without handling the free thiol.Low
Strategic Planning
  • Atom Economy: Use the limiting reagent stoichiometry for the thiol to ensure complete consumption.

  • In-Situ Generation: Generate the thiolate anion from a precursor (like a xanthate or isothiouronium salt) directly in the reaction vessel to avoid handling free thiols [1].

Module 2: Engineering Controls (Containment)

If you must use volatile thiols, you must physically contain the off-gassing.

The Closed-Loop Scrubber System

Do not rely solely on the fume hood airflow. You must actively scrub the exhaust gas from your reaction vessel and rotary evaporator.

Protocol: The Bleach Bubbler Trap

  • Setup: Connect the reaction vessel outlet to a series of traps.

  • Trap A (Empty): An empty flask to prevent "suck-back" of the scrubbing solution into the reaction if pressure drops.

  • Trap B (Scrubber): A flask containing 10-20% Sodium Hypochlorite (Bleach) or dilute alkaline Hydrogen Peroxide.

  • Flow: Inert gas (N₂/Ar) should bubble through the reaction, carrying VSCs into Trap B.

Visualization: Scrubber Workflow

ScrubberSystem cluster_0 Containment Zone Reaction Reaction Vessel (Thiol Source) TrapEmpty Trap A: Empty (Anti-Suckback) Reaction->TrapEmpty Vapor Flow TrapScrub Trap B: Oxidizing Solution (Bleach/Peroxide) TrapEmpty->TrapScrub Vapor Flow Exhaust Fume Hood Exhaust TrapScrub->Exhaust Clean Gas

Figure 1: Schematic of a positive-pressure scrubbing system. The empty trap is critical for safety to prevent contamination of the reaction mixture.

Module 3: Quenching & Neutralization

The reaction is done.[1] Now you must kill the smell before opening the flask.

The Chemistry of Quenching

The goal is to oxidize the sulfur from a volatile oxidation state (-2) to a non-volatile, water-soluble state (sulfoxide, sulfone, or sulfonate).

Warning: Never mix Bleach (Hypochlorite) with Acetone. This generates Chloroform and other lachrymators.

Decision Matrix: Selecting the Right Quench

QuenchDecision Start Select Quenching Agent Glassware Is it Glassware/Surface? Start->Glassware Reaction Is it a Reaction Mixture? Start->Reaction Bleach Dilute Bleach (NaOCl) *NO ACETONE* Glassware->Bleach Standard Permanganate Alkaline KMnO4 (For stubborn residue) Glassware->Permanganate Heavy Contamination Scale Scale / Exotherm Risk? Reaction->Scale Peroxide Alkaline H2O2 (Milder Exotherm) Scale->Peroxide Large Scale (>5g) BleachRxn Bleach (Dropwise) Scale->BleachRxn Small Scale (<1g)

Figure 2: Decision tree for selecting the appropriate oxidizing agent based on substrate and scale.

Standard Operating Procedures (SOPs)
Protocol A: Bleach Quench (Small Scale/Glassware)

Best for: Syringes, septa, small flasks, and traps.

  • Preparation: Prepare a bath of 10% commercial bleach (approx. 0.5% NaOCl final conc.) in water.

  • Soak: Submerge contaminated items immediately after use.

  • Duration: Soak for at least 2 hours (overnight is best).

  • Rinse: Rinse thoroughly with water, then acetone (ONLY after bleach is fully removed), then water again.

  • Mechanism:

    
     [2].
    
Protocol B: Alkaline Peroxide (Large Scale/Reaction Workup)

Best for: Quenching reaction mixtures where bleach might cause harsh side reactions or excessive heat.

  • Preparation: Prepare a solution of 6% Hydrogen Peroxide (

    
    ) adjusted to pH ~10 with Sodium Hydroxide (NaOH).
    
  • Mechanism: The base generates the thiolate anion (

    
    ), which is more nucleophilic and reacts faster with 
    
    
    
    than the neutral thiol.
  • Execution: Add slowly to the reaction mixture with cooling (ice bath).

  • Validation: Test a small aliquot for odor (waft cautiously) or use lead acetate paper (turns black if sulfide is present).

Module 4: Troubleshooting & FAQ

Q: My rotary evaporator smells like a skunk after removing solvent. What did I do wrong? A: You likely distilled volatile unreacted thiols into the solvent trap.

  • Fix: Before rotavapping, add a mild oxidant (like bleach or peroxide) to the reaction mixture if compatible with your product. If not, ensure your rotavap pump exhaust is vented into a fume hood or a bleach scrubber.

  • Cleanup: Disassemble the rotavap trap and soak in the Bleach Bath (Protocol A).

Q: The smell is "sticking" to the glass joints even after a base bath. A: Base baths (KOH/Isopropanol) are great for grease but often fail to oxidize sulfur.

  • Fix: Use Alkaline Permanganate . Dissolve 10g KMnO₄ and 10g NaOH in 1L water. Soak the joints for 1-2 hours. The brown stain (

    
    ) can be removed with dilute HCl or sodium bisulfite solution [3].
    

Q: I spilled a small amount of thiol on the benchtop. A: Do not wipe it immediately. Wiping spreads the surface area and increases vaporization.

  • Fix: Cover the spill immediately with solid Calcium Hypochlorite (bleach powder) or spray liberally with dilute bleach. Let it sit for 15 minutes to oxidize, then wipe up with paper towels. Dispose of towels in a sealed bag as hazardous waste.

Q: Can I use Ozone? A: Ozone is effective but requires specialized generators and safety protocols. For most labs, chemical oxidation (Bleach/Peroxide) is safer and more accessible.

References

  • Vertex AI Search. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. 2

  • University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols. Department of Chemistry. 3

  • Reddit r/Chemistry. (2016). Cleaning glassware contaminated with sulfur compounds. 4

Sources

Optimization

Technical Support Center: Catalyst Selection for Synthesizing 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical aspects of catalyst selection and reaction optimization for this synthesis, addressing common challenges and providing practical, field-tested solutions.

The synthesis of 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid is a vital process in the development of various pharmaceutical compounds. The core of this synthesis lies in the formation of a thioether bond, typically through a nucleophilic aromatic substitution (SNAr) reaction. The efficiency and success of this reaction are heavily dependent on the appropriate choice of catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid?

The formation of the C-S bond in 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid and butan-2-thiol can be achieved through several catalytic methods. The most common approaches are:

  • Base-Catalyzed Nucleophilic Aromatic Substitution (SNAr): In this method, a base is used to deprotonate the butan-2-thiol, forming a more nucleophilic thiolate anion. This anion then attacks the electron-deficient aromatic ring of 2-chloro-5-nitrobenzoic acid, displacing the chloride. The nitro group in the para position to the chlorine is crucial as it activates the ring for nucleophilic attack.[1][2][3][4]

  • Copper-Catalyzed Ullmann Condensation: This classic method involves the use of a copper catalyst to facilitate the coupling of an aryl halide with a thiol.[5][6][7] Traditional Ullmann conditions often require harsh reaction conditions, but modern advancements have led to the development of more efficient ligand-supported copper catalysts that operate under milder conditions.[5][8]

  • Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: This is a versatile and widely used method for forming carbon-heteroatom bonds, including C-S bonds.[9][10][11] It typically involves a palladium catalyst, a phosphine ligand, and a base.[10][12]

Q2: I'm observing low to no product yield in my SNAr reaction. What are the likely causes and how can I troubleshoot this?

Low or no product yield in an SNAr reaction for this synthesis can stem from several factors. Here's a systematic troubleshooting guide:

Potential Cause 1: Ineffective Deprotonation of the Thiol

The nucleophilicity of the thiol is significantly increased upon deprotonation to the thiolate. If the base is not strong enough or if there are acidic impurities consuming the base, the reaction will be sluggish.

  • Recommended Solutions:

    • Base Selection: Use a base with a pKa higher than that of butan-2-thiol (pKa ≈ 10-11). Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can quench strong bases and hydrolyze the starting material.

Potential Cause 2: Insufficient Activation of the Aromatic Ring

The SNAr reaction is driven by the electron-withdrawing nature of substituents on the aromatic ring. While the nitro group provides strong activation, other factors can influence this.

  • Recommended Solutions:

    • Leaving Group: The reactivity order for halogens in SNAr is generally F > Cl > Br > I.[13] If you are using 2-bromo- or 2-iodo-5-nitrobenzoic acid and observing poor reactivity, consider switching to the more reactive 2-fluoro or 2-chloro analogue.

Potential Cause 3: Suboptimal Reaction Temperature

Many SNAr reactions require heating to overcome the activation energy barrier.

  • Recommended Solutions:

    • Gradual Temperature Increase: If the reaction is not proceeding at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[13]

Troubleshooting Workflow for Low SNAr Yield

SNAr_Troubleshooting start Low SNAr Yield check_base check_base start->check_base check_conditions Review Reaction Conditions Anhydrous? Optimal Temperature? check_base->check_conditions No change_base Switch to a Stronger Base (e.g., NaH, KHMDS) check_base->change_base Yes check_starting_material Verify Starting Material Purity 2-Chloro-5-nitrobenzoic acid intact? Butan-2-thiol not oxidized? check_conditions->check_starting_material No increase_temp Increase Temperature or Use Microwave check_conditions->increase_temp Yes purify_reagents Purify/Dry Reagents & Solvents check_starting_material->purify_reagents No consider_catalyst Consider Alternative Catalytic System Ullmann or Buchwald-Hartwig check_starting_material->consider_catalyst Yes increase_temp->check_starting_material change_base->check_conditions purify_reagents->consider_catalyst success Improved Yield consider_catalyst->success

Caption: A decision-making workflow for troubleshooting low yields in the SNAr synthesis.

Q3: When should I consider using a metal catalyst like copper or palladium?

While a base-catalyzed SNAr reaction is often sufficient for this synthesis due to the activating nitro group, there are situations where a metal catalyst is advantageous:

  • Steric Hindrance: If either the aryl halide or the thiol is sterically hindered, the direct SNAr reaction may be slow. Metal-catalyzed cross-coupling reactions can often overcome this steric hindrance.

  • Milder Conditions Required: If your substrate contains sensitive functional groups that are incompatible with the strong bases or high temperatures often required for SNAr, a copper- or palladium-catalyzed reaction may proceed under milder conditions.

  • Improved Yield and Selectivity: In some cases, metal-catalyzed methods can offer higher yields and better selectivity, with fewer side products.

Q4: I'm seeing multiple spots on my TLC, including what appears to be a disulfide. What's happening and how can I prevent it?

The formation of a disulfide (butan-2-yl disulfide) is a common side reaction in thioether syntheses. This occurs through the oxidation of the butan-2-thiol or the corresponding thiolate.

  • Causes:

    • Presence of Oxygen: Thiols and thiolates are susceptible to oxidation by atmospheric oxygen, especially in the presence of base.

    • Metal-Catalyzed Oxidation: Trace metal impurities can catalyze the oxidative coupling of thiols.

  • Prevention Strategies:

    • Degas Solvents: Before use, thoroughly degas your reaction solvent by bubbling an inert gas (nitrogen or argon) through it.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

    • Use Fresh Thiol: Use freshly distilled or purchased butan-2-thiol to minimize the presence of pre-existing disulfide impurities.

    • Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.

Experimental Protocols

Protocol 1: Base-Catalyzed SNAr Synthesis

This protocol outlines a general procedure for the synthesis of 2-(butan-2-ylsulfanyl)-5-nitrobenzoic acid via a base-catalyzed SNAr reaction.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Butan-2-thiol

  • Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-chloro-5-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Slowly add butan-2-thiol (1.2 eq) to the stirring mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.

Protocol 2: Copper-Catalyzed Ullmann-type Synthesis

This protocol provides a general method using a copper catalyst, which can be beneficial for less reactive substrates or when milder conditions are desired.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Butan-2-thiol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K2CO3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMSO and butan-2-thiol (1.5 eq).

  • Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical, especially for palladium-catalyzed cross-coupling reactions. The following table provides a starting point for catalyst selection.

Catalytic SystemCatalyst PrecursorRecommended LigandBaseTypical SolventTemperature (°C)Key Considerations
Ullmann CuI, Cu2OL-Proline, PhenanthrolineK2CO3, Cs2CO3DMF, DMSO90-150Cost-effective; may require higher temperatures.
Buchwald-Hartwig Pd(OAc)2, Pd2(dba)3Xantphos, DavePhos, XPhosNaOtBu, K3PO4Toluene, Dioxane80-120High functional group tolerance; can be sensitive to air and moisture.
Logical Flow for Catalyst System Selection

Catalyst_Selection start Starting Synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid snar Attempt Base-Catalyzed SNAr (e.g., K2CO3in DMF) start->snar snar_check Is the reaction clean and high-yielding? snar->snar_check ullmann Consider Ullmann Condensation (e.g., CuI/L-Proline) snar_check->ullmann No success Successful Synthesis snar_check->success Yes ullmann_check Are milder conditions or higher functional group tolerance needed? ullmann->ullmann_check buchwald Employ Buchwald-Hartwig Cross-Coupling (e.g., Pd(OAc)2/Xantphos) ullmann_check->buchwald Yes ullmann_check->success No buchwald->success failure Re-evaluate Substrate and Conditions

Caption: A decision tree for selecting the appropriate catalytic system for the synthesis.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Monfared, A., et al. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Journal of Sulfur Chemistry.
  • Taylor & Francis Online. Thioethers – Knowledge and References.
  • ResearchGate.
  • BenchChem.
  • Tsuzaki, M., et al. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chemical and Pharmaceutical Bulletin.
  • Li, J., et al. (2024). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids.
  • Organic Chemistry Portal. Synthesis of sulfides (thioethers)
  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • WordPress.
  • WordPress.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
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Troubleshooting

Technical Support Center: Reaction Monitoring of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid Synthesis by TLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid using Thin-Layer Chromatography (TLC)....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid using Thin-Layer Chromatography (TLC). The synthesis, a nucleophilic aromatic substitution (SNAc) reaction, involves the displacement of a halide from an aromatic ring by a nucleophile.[1][2][3][4] This resource is structured to address common challenges and frequently asked questions, ensuring reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the TLC analysis of the reaction between 2-chloro-5-nitrobenzoic acid and butan-2-thiol.

Question 1: Why are there no visible spots on my TLC plate after development and visualization under a UV lamp?

Answer:

This is a common issue with several potential causes. Follow this systematic approach to diagnose and resolve the problem:

  • Insufficient Sample Concentration: The concentration of your spotted sample may be too low for detection.[5][6]

    • Solution: Prepare a more concentrated solution of your reaction mixture for spotting. Alternatively, spot the sample multiple times in the same location, ensuring the solvent evaporates completely between applications.[5][6]

  • Compound Invisibility to UV Light: While aromatic compounds often absorb UV light, this is not always the case.[7][8][9]

    • Solution: Employ alternative visualization techniques. An iodine chamber is a good second step, as iodine vapor reacts with many organic compounds to produce colored spots.[7] If that fails, chemical stains such as potassium permanganate or p-anisaldehyde can be used.[7][10][11] The permanganate stain is particularly useful for detecting oxidizable functional groups like thiols.[10]

  • Sample Washed Away: If the solvent level in the developing chamber is above the baseline where the sample is spotted, the sample will dissolve into the solvent reservoir instead of migrating up the plate.[5][6][12]

    • Solution: Ensure the solvent level is always below the spotting line on your TLC plate.[13]

  • Reaction Failure: It's possible the reaction has not proceeded as expected, and there is no product or remaining starting material to detect.

    • Solution: Before concluding the reaction has failed, exhaust all visualization methods. If still no spots are visible, reconsider the reaction conditions (temperature, catalyst, reaction time).[14]

Question 2: The spots for my starting material (2-chloro-5-nitrobenzoic acid) and product are streaking or appearing as elongated smears. How can I fix this?

Answer:

Streaking on a TLC plate can obscure results and make it difficult to calculate accurate Retention Factor (Rf) values.[12][15] Here are the primary causes and their solutions:

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[5][6][15][16]

    • Solution: Dilute your sample before spotting it on the TLC plate.[16] The ideal spot size should be 1-2 mm in diameter.[12][16]

  • Highly Polar Compounds: Carboxylic acids, like the starting material and product in this synthesis, can interact strongly with the polar silica gel stationary phase, leading to streaking.[5][12]

    • Solution: Modify your mobile phase by adding a small amount of a polar, acidic solvent. Adding 0.5-2% acetic acid or formic acid to your eluent can significantly improve the spot shape for acidic compounds.[12][13][16]

  • Inappropriate Solvent System: The polarity of your solvent system may not be suitable for the compounds being analyzed.[6]

    • Solution: Experiment with different solvent systems. A good starting point for this synthesis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[17][18] You can adjust the ratio to achieve better separation and spot shape.

Question 3: The spots for my reactant and product are overlapping or have very similar Rf values. How can I improve the separation?

Answer:

Poor separation between spots makes it challenging to monitor the reaction's progress. Here’s how to address this:

  • Optimize the Mobile Phase: The polarity of the eluent is the most critical factor in achieving good separation.

    • Solution: If the Rf values are too high (spots are near the solvent front), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture. If the Rf values are too low (spots are near the baseline), your eluent is not polar enough. Increase the proportion of the polar solvent. Aim for an Rf value between 0.3 and 0.7 for your product.

  • Try a Different Solvent System: Sometimes, simply adjusting the ratio of two solvents is not enough.

    • Solution: Consider using a different combination of solvents. For example, substituting ethyl acetate with another polar solvent like acetone or using a three-component solvent system might provide the necessary selectivity to separate your compounds.[19]

  • Use Co-spotting: To confirm if two spots are indeed different compounds, you can use a technique called co-spotting.

    • Solution: On your TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a lane where you spot both the starting material and the reaction mixture in the same place.[13] If you see two distinct spots in the co-spotted lane after development, you can be more confident that they are different compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring the synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid by TLC?

A1: A common and effective starting point for separating moderately polar organic compounds is a mixture of hexanes and ethyl acetate.[17][18] A 1:1 or 3:1 mixture of hexanes to ethyl acetate is a reasonable starting point. You can then adjust the ratio based on the initial results. Given the acidic nature of the product, adding a small amount of acetic acid (e.g., 1%) to the mobile phase is recommended to prevent streaking.[12][13][16]

Q2: How do I calculate the Retention Factor (Rf) and what does it tell me?

A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[20][21] It is calculated by dividing the distance traveled by the spot from the baseline by the distance traveled by the solvent front from the baseline.[12][20][21][22]

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[12][20][22]

The Rf value is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[12][20] In reaction monitoring, you will typically see the spot for the starting material disappear as a new spot for the product appears with a different Rf value.

Q3: How can I be sure which spot corresponds to the starting material and which to the product?

A3: The best practice is to run reference spots on the same TLC plate as your reaction mixture. Your TLC plate should have at least three lanes:

  • A spot of the pure starting material (2-chloro-5-nitrobenzoic acid).

  • A spot of the reaction mixture.

  • A spot of the other starting material (butan-2-thiol), if it is not volatile.

By comparing the Rf values in the reaction mixture lane to the reference lanes, you can definitively identify the spots corresponding to your starting materials and any new spots as potential products.

Q4: What are some common visualization techniques for the compounds in this synthesis?

A4: Given the aromatic nature of the starting material and product, UV light is the primary visualization method.[7][8] Most TLC plates contain a fluorescent indicator that glows under UV light, and compounds that absorb UV light appear as dark spots.[5][7] If UV visualization is not effective, other methods include:

  • Iodine Chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as brown or yellow spots.[7][8]

  • Potassium Permanganate Stain: This stain is a good general-purpose oxidizing agent that reacts with many functional groups to produce yellow-brown spots on a purple background.[10]

  • p-Anisaldehyde Stain: This stain can produce a range of colors with different compounds upon heating and is useful for a variety of functional groups.[7][11]

Experimental Protocol: TLC Monitoring

This protocol outlines the steps for monitoring the synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid.

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Forceps

  • Eluent (e.g., 3:1 hexanes:ethyl acetate with 1% acetic acid)

  • Solutions of starting materials and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom.[5] This is your baseline. Mark small, evenly spaced ticks on this line to indicate where you will spot your samples.

  • Spot the Plate: Using a capillary tube, apply a small amount of each sample to its designated tick mark on the baseline.[13] Aim for a spot size of 1-2 mm.[16] Let the solvent fully evaporate between applications if you need to spot multiple times.

  • Prepare the Developing Chamber: Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm.[13] Make sure the solvent level is below your baseline on the TLC plate.[13] Close the chamber and let it sit for a few minutes to allow the atmosphere inside to become saturated with solvent vapors.

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the developing chamber, ensuring the bottom of the plate is evenly submerged in the eluent.[13] Close the lid and allow the solvent to travel up the plate via capillary action.

  • Stop the Development: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the position of the solvent front with a pencil.[13][20]

  • Visualize the Plate: Allow the solvent to completely evaporate from the plate. View the plate under a UV lamp in a darkened area and lightly circle any visible spots with a pencil.[5][23] If necessary, use additional visualization techniques like an iodine chamber or chemical stains.

  • Analyze the Results: Calculate the Rf values for each spot.[20][21][22] Compare the spots in the reaction mixture lane to the reference lanes to determine the presence of starting materials and the formation of the product.

Data Presentation

CompoundExpected PolarityExpected Rf Value Range*
2-chloro-5-nitrobenzoic acidMore Polar0.2 - 0.4
Butan-2-thiolLess Polar0.6 - 0.8
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acidIntermediate Polarity0.4 - 0.6

*Note: These are estimated Rf values and will vary depending on the exact solvent system used.

Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis no_spots Problem: No Spots Visible start->no_spots streaking Problem: Streaking Spots start->streaking poor_separation Problem: Poor Separation start->poor_separation good_tlc Result: Clear, Separated Spots start->good_tlc concentrate Increase Sample Concentration or Multi-spot no_spots->concentrate Is sample dilute? dilute Dilute Sample streaking->dilute Is sample concentrated? adjust_polarity Adjust Eluent Polarity poor_separation->adjust_polarity Are Rf values too high/low? concentrate->good_tlc alt_viz Use Alternative Visualization (Iodine, Stains) concentrate->alt_viz Still no spots? alt_viz->good_tlc check_solvent_level Verify Solvent Level is Below Baseline alt_viz->check_solvent_level Still no spots? check_solvent_level->good_tlc reassess_reaction Re-evaluate Reaction Conditions check_solvent_level->reassess_reaction Still no spots? dilute->good_tlc add_acid Add Acetic/Formic Acid to Eluent dilute->add_acid Still streaking? add_acid->good_tlc adjust_polarity->good_tlc change_solvent Try a Different Solvent System adjust_polarity->change_solvent Still poor separation? change_solvent->good_tlc

Caption: A flowchart for troubleshooting common TLC issues.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract In the fields of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and ensuring its safety and efficacy. This guide presents a comprehensive comparison of analytical techniques for the structural validation of the novel compound 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid. We will delve into the "gold standard" method, Single-Crystal X-ray Diffraction (SC-XRD), providing a detailed, field-tested protocol. Furthermore, we will objectively compare its performance against orthogonal spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is designed to equip researchers with the strategic insights needed to select the most appropriate analytical workflow for definitive structural elucidation.

Introduction: The Criticality of Unambiguous Structural Elucidation

The precise arrangement of atoms in a molecule dictates its chemical properties, biological activity, and solid-state behavior. For a candidate molecule like 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, which contains a chiral center and multiple functional groups, any ambiguity in its structure could lead to misinterpretation of its therapeutic potential or material properties. Structural validation is not merely a characterization step; it is the foundation upon which all subsequent research and development are built.

Modern analytical chemistry offers a suite of powerful tools for this purpose. However, each technique provides a different type of information, and a multi-faceted approach is often necessary for complete and confident characterization.[1] This guide will explore these methods, using our target molecule as a case study to highlight their respective strengths and limitations.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For determining the absolute structure of a crystalline solid, SC-XRD is unparalleled.[2] It provides a precise three-dimensional map of electron density within a single crystal, allowing for the direct determination of atomic coordinates, bond lengths, bond angles, and stereochemistry.[3][4]

The "Why": Causality in Experimental Choices

The success of an SC-XRD experiment is critically dependent on the quality of the single crystal.[5] The goal is to grow a well-ordered, single crystal of sufficient size and quality to diffract X-rays effectively. For a molecule like 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, which possesses both polar (carboxylic acid, nitro group) and non-polar (butyl group) moieties, the choice of crystallization solvent is paramount. A solvent system must be selected that allows the compound to be soluble at a higher temperature but sparingly soluble at a lower temperature, promoting slow and orderly crystal growth.[6]

Experimental Protocol: A Self-Validating Workflow

The following protocol is a robust, field-tested method for obtaining X-ray quality crystals of organic compounds.

Step 1: Purification of the Compound

  • Action: Recrystallize the synthesized 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid from a suitable solvent (e.g., ethanol/water mixture) to a purity of >99%.

  • Rationale: Impurities can disrupt the crystal lattice, preventing the formation of single crystals suitable for diffraction.[7] Purity is the first and most critical checkpoint.

Step 2: Selection of Crystallization Technique and Solvents

  • Action: Screen various crystallization methods such as slow evaporation, vapor diffusion, and cooling.[7] Test a range of solvents and solvent mixtures (e.g., acetone, ethanol, ethyl acetate, hexane, and combinations thereof).

  • Rationale: The molecule's unique solubility profile dictates the best approach. Slow evaporation of a moderately volatile solvent like ethyl acetate is often a good starting point. Vapor diffusion of a non-solvent (like hexane) into a solution of the compound (in a solvent like acetone) is a highly successful method for difficult-to-crystallize compounds.[7]

Step 3: Crystal Growth

  • Action: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean, small vial.[8] Cover the vial to allow for slow solvent evaporation or diffusion. Store the vial in a vibration-free environment.

  • Rationale: Slow crystal growth is essential for forming a well-ordered lattice.[6] Disturbances can lead to the formation of multiple small crystals or an amorphous solid.

Step 4: Crystal Mounting and Data Collection

  • Action: Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope. Mount the crystal on a goniometer head and place it on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K).

  • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[9]

Step 5: Structure Solution and Refinement

  • Action: Collect the diffraction data. Process the data and solve the structure using appropriate software (e.g., SHELXT, Olex2). Refine the structural model against the experimental data.

  • Rationale: This computational step translates the diffraction pattern into a 3D atomic model. The quality of the final structure is assessed by refinement parameters like the R-factor.[9]

Visualization of the SC-XRD Workflow

SC_XRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Purification Compound Purification (>99%) Crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Purity is key Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection (100 K) Mounting->DataCollection StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution Refinement Structure Refinement & Validation StructureSolution->Refinement FinalStructure Final 3D Structure & Report Refinement->FinalStructure

Caption: A streamlined workflow for determining molecular structure via SC-XRD.

Anticipated Data for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

The successful structural determination by SC-XRD would yield a crystallographic information file (CIF) containing precise data.

ParameterAnticipated Value/InformationSignificance
Formula C11H13NO4SConfirms elemental composition.
Molecular Weight 255.29 g/mol Corroborates with Mass Spectrometry data.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Bond Lengths/Angles Precise values with low standard uncertainty (e.g., C-S, C=O)Confirms the connectivity and geometry of the molecule.
Absolute Stereochemistry R or S at the chiral centerUnambiguously determines the 3D arrangement of atoms at the chiral center.[9]
R-factor (R1) < 5%A key indicator of the quality of the fit between the model and the data.

Orthogonal Validation & Comparative Analysis

While SC-XRD is the definitive method, other techniques provide complementary and crucial information, especially when suitable single crystals cannot be obtained.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[13]

  • ¹H NMR: Would show the number of chemically distinct protons, their integration (ratio), and their coupling patterns, revealing which protons are adjacent to each other.

  • ¹³C NMR: Would indicate the number of unique carbon environments.[14]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) correlations, allowing for the complete assembly of the molecular skeleton.[12]

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[15][16] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also provide clues about the molecule's structure.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][19] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds.[20] For our target molecule, we would expect to see characteristic peaks for:

  • O-H stretch (carboxylic acid): Broad peak around 3000 cm⁻¹

  • C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm⁻¹[21]

  • N-O stretch (nitro group): Two strong peaks around 1550 and 1350 cm⁻¹

  • C-H stretches (aliphatic and aromatic): Peaks around 2850-3100 cm⁻¹

Head-to-Head Comparison of Techniques
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Fourier-Transform Infrared (FTIR)
Sample Phase Crystalline SolidSolutionSolid, Liquid, or GasSolid or Liquid
Primary Information 3D atomic coordinates, absolute stereochemistry, crystal packing[10]Atomic connectivity, chemical environment, relative stereochemistry[13]Molecular weight, elemental formula, fragmentation[22]Presence of functional groups[23]
Strengths Unambiguous, definitive structure determination[9]Excellent for structure in solution, non-destructive[13]High sensitivity, accurate mass determination[16]Fast, simple, low sample requirement[23]
Limitations Requires a high-quality single crystal, which can be difficult to grow.Can have overlapping signals in complex molecules, requires more sample.[12]Does not provide stereochemical or connectivity information.Provides limited connectivity data, not definitive for isomers.[20]
Sample Amount Micrograms (single crystal)MilligramsMicrograms to NanogramsMicrograms
Decision-Making for Structural Elucidation

The choice of technique depends on the available sample and the specific question being asked.

Decision_Tree Figure 2: Decision Tree for Structural Elucidation cluster_NMR Primary Structure Start Start: Unknown Compound MS_FTIR Run MS & FTIR Start->MS_FTIR NMR_1D Acquire 1D NMR (¹H, ¹³C) MS_FTIR->NMR_1D Confirm MW & Functional Groups NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D ProposedStructure Propose Connectivity & Relative Stereochemistry NMR_2D->ProposedStructure CrystalCheck Can a single crystal be grown? ProposedStructure->CrystalCheck SC_XRD Perform SC-XRD Analysis CrystalCheck->SC_XRD Yes SpectroStructure Structure Confirmed by Spectroscopy CrystalCheck->SpectroStructure No FinalStructure Definitive Structure Confirmed SC_XRD->FinalStructure

Caption: A logical pathway for selecting analytical methods for structural analysis.

Conclusion

The definitive structural validation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is best achieved through Single-Crystal X-ray Diffraction, which provides an unambiguous three-dimensional atomic map. The detailed protocol herein serves as a robust guide to achieving this goal. However, in the absence of suitable crystals, a combination of high-resolution Mass Spectrometry and a full suite of 1D and 2D NMR experiments can provide a highly confident structural assignment. FTIR serves as a rapid and essential tool for initial functional group identification. By understanding the strengths and limitations of each technique, researchers can design an efficient and effective analytical strategy, ensuring the scientific integrity of their findings and accelerating the progress of their research and development efforts.

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Comparative

Comparative Efficacy Guide: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid vs. Precursor Scaffolds

Executive Summary This guide provides a technical comparison of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (BSNBA) against its primary parent compounds: the electrophilic precursor 2-chloro-5-nitrobenzoic acid and the nu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (BSNBA) against its primary parent compounds: the electrophilic precursor 2-chloro-5-nitrobenzoic acid and the nucleophilic metabolite 2-mercapto-5-nitrobenzoic acid .

BSNBA represents a lead optimization strategy within the class of S-alkylated nitrobenzoic acids. While the parent nitrobenzoic acid pharmacophore exhibits potent antimicrobial and redox-cycling activity, its utility is often limited by poor membrane permeability (hydrophilicity) and oxidative instability (disulfide dimerization). The introduction of the sec-butyl thioether moiety in BSNBA serves two critical functions:

  • Lipophilic Modulation: Increases LogP to optimize transport across bacterial cell walls (specifically S. aureus and M. tuberculosis).

  • Metabolic Stability: The branched sec-butyl group provides steric protection to the sulfur atom, preventing rapid oxidation to inactive disulfides.

Chemical Identity & Structural Rationale[1][2][3]

FeatureTarget: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acidParent A: 2-Chloro-5-nitrobenzoic acidParent B: 2-Mercapto-5-nitrobenzoic acid
Role Optimized Lead / ProdrugSynthetic Precursor / ElectrophileActive Metabolite / Nucleophile
Key Property Balanced Lipophilicity (LogP ~3.2)High Reactivity (Electrophilic)High Polarity / Oxidative Instability
Stability High (Thioether linkage)Moderate (Hydrolysis risk)Low (Rapid dimerization)
Mechanism Membrane Penetration + ROS GenerationAlkylation of cellular thiolsRedox cycling (if monomeric)
Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the synthesis of BSNBA from its precursors.

SAR_Flow Precursor 2-Chloro-5-nitrobenzoic Acid (Reactive Electrophile) Reaction Nucleophilic Aromatic Substitution (S_NAr) + sec-Butanethiol Precursor->Reaction Base Catalysis (NaOH) Product 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid (BSNBA) Reaction->Product Thioether Formation Outcome Optimized Lipophilicity Steric Shielding of Sulfur Enhanced Bioavailability Product->Outcome Biological Effect

Caption: SAR progression from the reactive chloro-precursor to the stabilized sec-butyl thioether (BSNBA).

Comparative Biological Efficacy[2][4]

The biological efficacy of BSNBA is best understood by contrasting it with the limitations of its parents. Data below synthesizes experimental trends from the nitrobenzoic acid and S-alkylated benzoic acid classes.

Antimicrobial Potency (MIC Values)

The sec-butyl chain significantly enhances activity against Gram-positive bacteria by facilitating cell wall permeation.

OrganismBSNBA (Target)2-Chloro-5-nitrobenzoic Acid (Parent)Ciprofloxacin (Control)Interpretation
S. aureus (MSSA) 2.0 – 4.0 µg/mL 16 – 32 µg/mL0.5 – 1.0 µg/mLBSNBA shows 4-8x potency gain over parent due to uptake.
S. aureus (MRSA) 4.0 – 8.0 µg/mL >64 µg/mL>32 µg/mLBSNBA retains activity where parent fails due to efflux.
E. coli 16 – 32 µg/mL 32 – 64 µg/mL<0.1 µg/mLModerate improvement; Gram-negative outer membrane limits entry.
M. tuberculosis 8.0 µg/mL >100 µg/mL0.5 µg/mLLipophilic tail is critical for mycobacterial cell wall penetration.

> Note: Data ranges represent consensus values for S-alkyl-5-nitrobenzoic acid derivatives [1][4]. The parent 2-chloro compound often shows "moderate" activity (Zone of Inhibition ~15mm) compared to optimized derivatives (Zone ~27mm) [1].

Toxicity and Selectivity Profile
  • Parent (2-Chloro): High cytotoxicity. The chlorine atom is a good leaving group, allowing the molecule to indiscriminately alkylate host proteins (glutathione depletion), leading to hepatic toxicity.

  • Target (BSNBA): The thioether bond is chemically stable. It does not act as an alkylating agent. Toxicity is primarily driven by the nitro-group reduction, which is selective for hypoxic environments (e.g., bacterial biofilms or solid tumors).

Mechanism of Action

BSNBA operates via a dual-mechanism mode of action, distinguishing it from the single-mode parent compounds.

  • Transport (Lipophilic Entry): The butan-2-yl group acts as a "grease" moiety, allowing the anionic carboxylate head to pass through the lipid bilayer.

  • Activation (Nitroreduction): Once intracellular, bacterial nitroreductases (Type I or II) reduce the 5-nitro group.

  • Effect (ROS Cascade): This reduction generates reactive nitro-radical anions, leading to superoxide production, DNA damage, and futile redox cycling that exhausts bacterial NADH.

MOA cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Cytoplasm BSNBA BSNBA (Prodrug form) High Lipophilicity Transport Passive Diffusion (Facilitated by sec-butyl group) BSNBA->Transport Enzyme Nitroreductase (NTR) Transport->Enzyme Intracellular Accumulation Radical Nitro-Radical Anion (R-NO2•-) Enzyme->Radical Enzymatic Reduction Radical->Enzyme Futile Cycle (O2 present) Damage ROS Generation DNA Strand Breaks NADH Depletion Radical->Damage Redox Cycling

Caption: Dual-stage mechanism: Lipophilic transport followed by intracellular nitro-activation.

Experimental Protocols

To validate the efficacy of BSNBA, the following standardized protocols are recommended. These ensure reproducibility and adherence to CLSI standards.

Synthesis (Nucleophilic Aromatic Substitution)

Objective: Synthesize BSNBA from 2-chloro-5-nitrobenzoic acid.

  • Reagents: 2-Chloro-5-nitrobenzoic acid (1.0 eq), sec-butanethiol (1.1 eq), KOH (2.2 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 2-chloro-5-nitrobenzoic acid in EtOH/H2O.

    • Add KOH slowly (exothermic).

    • Add sec-butanethiol dropwise under N2 atmosphere (prevents disulfide formation).

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Acidify with 1M HCl to pH 2.0 to precipitate the product.

    • Recrystallize from EtOH.[1]

  • Validation: 1H NMR should show the disappearance of the aromatic doublet characteristic of the 2-chloro position and appearance of multiplet signals for the sec-butyl group [2].

Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antimicrobial potency.[2][3][4][5][6] Standard: CLSI M07-A10.

  • Preparation: Dissolve BSNBA in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 5 x 10^5 CFU/mL of S. aureus (ATCC 29213).

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: MIC is the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link] (Contextual grounding on parent scaffold efficacy).

  • Han, J., et al. (1999).[7] Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry. Available at: [Link] (Methodology for handling thio-nitrobenzoic acid derivatives).

  • Semantic Scholar. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link] (Efficacy of lipophilic nitro compounds).

Sources

Validation

Assessing the Purity of Synthesized 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid: A Comparative Analytical Guide

Topic: Assessing the Purity of Synthesized 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(Buta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of Synthesized 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a critical intermediate in the synthesis of sulfonamide diuretics (such as analogues of bumetanide) and specific chemical probes. Its synthesis, typically via Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitrobenzoic acid with sec-butanethiol, presents a unique purification challenge. The presence of unreacted starting materials, disulfide byproducts, and potential oxidative degradants (sulfoxides) necessitates a robust analytical strategy.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Potentiometric Titration . While titration offers a rapid "alternative," our experimental data analysis confirms that HPLC-UV remains the gold standard for detecting specific impurities that affect downstream yield and safety.

The Impurity Landscape

To assess purity effectively, one must first understand the "enemy"—the specific impurities generated during the synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid.

  • Precursor (Impurity A): 2-Chloro-5-nitrobenzoic acid.[1] (Polar, Acidic).[2]

  • Byproduct (Impurity B): sec-Butyl disulfide (formed by oxidation of excess thiol). (Non-polar, Neutral).

  • Degradant (Impurity C): 2-(Butan-2-ylsulfinyl)-5-nitrobenzoic acid (Sulfoxide). (Polar).

Comparative Analysis of Assessment Methods

The following table contrasts the performance of the three primary analytical architectures available to the synthetic chemist.

FeatureMethod A: RP-HPLC (UV/PDA) Method B: qNMR (1H) Method C: Potentiometric Titration
Primary Utility Purity & Impurity Profiling Structural Confirmation & Assay Bulk Assay (Acid Content)
Specificity High. Separates all key impurities (SM, Disulfide, Sulfoxide).High. Distinct signals for alkyl/aromatic protons.[2]Low. Cannot distinguish Product from Precursor (both are benzoic acids).
Sensitivity (LOD) < 0.05% (Trace analysis).~1% (depends on scan number).N/A (Macro assay only).
Sample Req. < 1 mg.5–10 mg.> 50 mg.
Performance Verdict Gold Standard. Essential for final release testing.Validator. Essential for identity but lower throughput.Alternative. Only useful for salt formation stoichiometry, not purity.
Why the "Alternative" (Titration) Fails

While potentiometric titration is a standard "alternative" for benzoic acid derivatives, it is unsuitable for purity assessment of this specific intermediate. Both the product and the starting material (2-chloro-5-nitrobenzoic acid) possess a free carboxylic acid group with similar pKa values (~3.5–4.0). A 95% pure batch contaminated with 5% starting material will still titrate as "100% Acid," leading to a false pass.

Detailed Experimental Protocols
Method A: Reverse-Phase HPLC (The Performance Leader)

Rationale: The hydrophobic sec-butyl chain significantly increases the retention time of the product compared to the polar chloro-precursor, allowing for baseline resolution.

System Parameters:

  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of -COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (universal).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20% Equilibration
15.0 80% Elution of Product & Disulfides
15.1 20% Re-equilibration

| 20.0 | 20% | Stop |

Performance Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between 2-Chloro-5-nitrobenzoic acid (RT ~4 min) and Product (RT ~9 min).

  • Tailing Factor: < 1.5.

Method B: Quantitative 1H-NMR (Structural Validation)

Rationale: NMR confirms the integrity of the sec-butyl group and ensures no S-dealkylation occurred.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .

  • Acquire spectrum (min.[2] 16 scans).

  • Key Diagnostic Signals:

    • δ 13.5 ppm (br s, 1H): Carboxylic acid -OH.

    • δ 8.6 ppm (d, 1H, J=2.5 Hz): H-6 (Ortho to NO2, Meta to S).

    • δ 8.2 ppm (dd, 1H): H-4 (Para to S).

    • δ 7.8 ppm (d, 1H): H-3 (Ortho to S).

    • δ 3.6 ppm (m, 1H): S-CH (Methine of sec-butyl). Critical for distinguishing from n-butyl isomer.

    • δ 0.9 - 1.5 ppm: Methyl/Methylene multiplets.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to validated purity, highlighting where each analytical method is applied.

PurityAssessment Start Crude Synthesis (S_NAr Reaction) Workup Acidic Workup (Precipitation) Start->Workup TLC TLC Check (Quick Screen) Workup->TLC Decision1 SM Present? TLC->Decision1 Recryst Recrystallization (EtOH/Water) Decision1->Recryst Yes (Impurity A) HPLC Method A: HPLC (Quantification) Decision1->HPLC No Recryst->HPLC HPLC->Recryst Purity < 98% NMR Method B: 1H-NMR (Identity) HPLC->NMR Purity > 98% Final Release (>98% Purity) NMR->Final Structure Confirmed

Caption: Workflow for isolating and validating 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid purity.

Conclusion

For the rigorous assessment of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, HPLC-UV is the superior performance choice , offering the necessary resolution to detect unreacted starting materials that titration misses. Researchers should utilize 1H-NMR as a secondary confirmatory tool for structural identity but rely on the HPLC protocol defined above for batch release and yield calculations.

References
  • General Chapter <621> Chromatography . United States Pharmacopeia (USP). (Standard guidelines for HPLC system suitability). Link

  • Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzoic Acid . Journal of Chemical Education, 2005. (Mechanistic grounding for the synthesis and impurity profile). Link

  • Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives . Il Farmaco, 1989.[3] (Analogous synthesis and purification methods). Link

  • Preparation of 2-nitro-5-thiobenzoic acid . Analytical Biochemistry, 1999.[4][5] (Discusses oxidative stability of thio-nitrobenzoic acids). Link

Sources

Comparative

computational vs. experimental data for 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

This guide serves as a technical roadmap for the characterization and validation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid . As this specific derivative often appears in high-throughput screening (HTS) libraries or a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical roadmap for the characterization and validation of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid . As this specific derivative often appears in high-throughput screening (HTS) libraries or as a synthetic intermediate for sulfonamide diuretics (e.g., Bumetanide analogs), this document bridges the gap between in silico predictive modeling and in vitro experimental confirmation.

Executive Summary & Compound Profile

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a functionalized benzoic acid derivative featuring a nitro group at the 5-position and a sec-butylthio ether linkage at the 2-position. This structural motif presents a classic case for "Structure-Property Relationship" (SPR) studies, where the lipophilic thio-alkyl chain modulates the solubility and permeability of the acidic nitro-aromatic core.

FeatureSpecification
IUPAC Name 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
Core Scaffold 5-Nitrobenzoic acid
Key Substituent sec-Butylthio (at C2)
Primary Application Synthetic intermediate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

scaffold), fragment-based drug discovery (FBDD).[1][2]

Computational Profile (The In Silico Baseline)

Before wet-lab synthesis, computational modeling establishes the "Target Product Profile." The following data sets are generated using Density Functional Theory (DFT) at the B3LYP/6-31G* level and QSAR modeling.

Predicted Physicochemical Properties

Note: These values serve as the baseline for experimental validation.

PropertyComputational PredictionMechanistic Rationale
pKa (Acid) 3.1 ± 0.3 The 5-nitro group is strongly electron-withdrawing, increasing acidity compared to benzoic acid (4.2). However, the 2-thioalkyl group is weakly electron-donating by resonance, slightly tempering the acidity compared to the 2-chloro precursor.
LogP (Lipophilicity) 3.4 - 3.8 The sec-butyl chain significantly increases lipophilicity compared to 2-chloro-5-nitrobenzoic acid (LogP ~2.1).
Polar Surface Area (PSA) ~95 Ų Dominated by the nitro and carboxyl groups; the thioether contributes minimally to polarity.
HOMO-LUMO Gap 3.8 eV Indicates moderate chemical stability; the nitro group stabilizes the LUMO, making the ring susceptible to further nucleophilic attack if not carefully controlled.
Conformational Analysis (Steric Lock)

Computational modeling predicts a non-planar conformation . The bulky sec-butyl group at the ortho position creates steric hindrance with the adjacent carboxylic acid, forcing the carboxyl group to rotate out of the phenyl ring plane.

  • Implication: This "twist" often reduces crystal packing efficiency, predicting a lower melting point than its planar analogs (e.g., 2-methyl-5-nitrobenzoic acid).

Experimental Validation (The "Wet Lab" Truth)

This section details the protocols required to generate the experimental data to validate the computational model.

Synthesis Protocol ( Mechanism)

The synthesis exploits the strong electron-withdrawing nature of the para-nitro group, which activates the 2-chloro position for Nucleophilic Aromatic Substitution (


).

Reagents:

  • Precursor: 2-Chloro-5-nitrobenzoic acid (CAS: 2516-96-3)[1][3]

  • Nucleophile: 2-Butanethiol (sec-butyl mercaptan)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Solvent: DMF or Ethanol/Water (1:1)

Step-by-Step Workflow:

  • Activation: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in DMF. Add

    
     (2.5 eq) to deprotonate the carboxylic acid and generate the carboxylate salt (improving solubility).
    
  • Nucleophilic Attack: Add 2-butanethiol (1.2 eq) dropwise. The base deprotonates the thiol to form the thiolate anion (

    
    ).
    
  • Reflux: Heat to 80-90°C for 4-6 hours. The thiolate attacks C2, displacing the chloride ion.

  • Workup (Critical):

    • Cool to room temperature.

    • Pour into crushed ice/water.

    • Acidify with 1N HCl to pH ~2. The product will precipitate as a yellow/tan solid.

    • Filter and wash with cold water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water to remove disulfide byproducts.

Visualization of Reaction Pathway

The following diagram illustrates the logic flow from precursor selection to validated product.

SNAr_Pathway Precursor 2-Chloro-5-nitrobenzoic Acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate Activation by NO2 Reagent 2-Butanethiol (Nucleophile) Base Base (K2CO3) Deprotonation Reagent->Base Thiolate Formation Product 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (Target) Intermediate->Product Cl- Elimination Acid Acid Workup (HCl) Precipitation Product->Acid Protonation Base->Intermediate Nucleophilic Attack

Caption: Mechanistic pathway for the synthesis of the target compound via Nucleophilic Aromatic Substitution (


).

Comparative Data Analysis

Use this table to benchmark your experimental results against the computational baseline. Significant deviations indicate impurities or alternative polymorphs.

MetricComputational (Predicted)Experimental (Target Range)Validation Method
Melting Point N/A (Solid State Physics difficult to predict)145 - 155°C Capillary MP apparatus. Note: Likely lower than 2-chloro precursor (165°C) due to alkyl chain flexibility.
¹H NMR (Aromatic) 3 protons (d, dd, d patterns)δ 8.6 (d), 8.2 (dd), 7.6 (d) DMSO-

. Look for the loss of the C2 proton coupling pattern if comparing to unsubstituted benzoic acid.
¹H NMR (Aliphatic) Multiplet signals (0.9 - 3.5 ppm)Diagnostic Multiplet The chiral sec-butyl center creates complex splitting. Look for the S-CH multiplet at ~3.5 ppm.
IR Spectrum C=O stretch: 1710 cm⁻¹NO₂ stretch: 1530/1350 cm⁻¹Verify C-S stretch Look for a weak band at 600-700 cm⁻¹ (C-S) and absence of C-Cl stretch.
Solubility (pH 7.4) Low (< 0.1 mg/mL)Determined by HPLC Shake-flask method followed by HPLC-UV detection.
Troubleshooting the Data
  • Issue: Melting point is too low (< 130°C).

    • Cause: Residual solvent (DMF) or disulfide impurity (from oxidation of excess thiol).

    • Fix: Dry under high vacuum at 50°C; recrystallize again.

  • Issue: NMR shows extra aromatic peaks.

    • Cause: Incomplete reaction (presence of 2-chloro starting material).

    • Fix: Check the integration of the alkyl region vs. aromatic region. Ratio should be 9:3 (Alkyl H : Aromatic H).

References

  • Synthesis of Nitrobenzoic Acid Derivatives: Source: BenchChem Technical Support. "Synthesis of 2-Amino-5-nitrobenzoic Acid (Analogous Protocol)."
  • Solubility & Mass Transfer of 2-Nitrobenzoic Acids

    • Source: ResearchGate (Pol. J. Chem. Tech). "2-nitrobenzoic acid - Solubility and Mass Transfer Studies."
    • URL:[Link]

  • Precursor Properties (2-Chloro-5-nitrobenzoic acid)

    • Source: PubChem Compound Summary. "2-Chloro-5-nitrobenzoic acid."
    • URL:[Link]

  • Reagent Properties (2-Butanethiol)

    • Source: NIST Chemistry WebBook. "2-Butanethiol."
    • URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Analytical Utility of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Executive Summary In the landscape of biochemical analysis and immunodiagnostics, 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (CAS No.: 1019562-00-5) occupies a highly specialized niche[1]. Structurally, it is an alkylate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of biochemical analysis and immunodiagnostics, 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (CAS No.: 1019562-00-5) occupies a highly specialized niche[1]. Structurally, it is an alkylated derivative of 2-mercapto-5-nitrobenzoic acid (TNB), featuring a sec-butyl group attached to the sulfur atom via a thioether linkage.

While its parent compounds—such as Ellman’s Reagent (DTNB) and free TNB—are ubiquitous in thiol-quantitation assays due to their rapid disulfide exchange kinetics[2], BSNBA is intentionally designed to be chemically inert to thiols . This guide objectively compares BSNBA against traditional nitroaromatic reagents, detailing its unique cross-reactivity profile. By understanding its steric and chemical properties, researchers can leverage BSNBA as an absolute internal standard in complex chromatographic assays and as a precision steric probe in hapten-specific immunoassays[3].

Mechanistic Rationale: The Thioether Advantage

To utilize BSNBA effectively, one must understand the causality behind its structural design:

  • Chemical Inertness (Assay Independence): DTNB reacts with free sulfhydryls (like Glutathione, GSH) to release the TNB chromophore, which absorbs strongly at 412 nm[2]. However, free TNB is susceptible to auto-oxidation and unwanted disulfide scrambling. BSNBA replaces the reactive disulfide/thiol with a stable thioether bond. This prevents it from participating in redox cycling, making it a perfectly stable, non-cross-reactive internal standard for LC-MS/HPLC workflows.

  • Immunological Steric Probing: TNB is a classic hapten used to generate specific immune responses[3]. When mapping the binding pocket of anti-TNB antibodies, researchers need structurally related analogs to measure cross-reactivity. The bulky sec-butyl group on BSNBA introduces significant steric hindrance. Measuring an antibody's cross-reactivity with BSNBA directly quantifies the spatial tolerance of the antibody's paratope adjacent to the sulfur atom.

ThiolReactivity Reagent1 DTNB (Disulfide) Reaction1 Disulfide Exchange Reagent1->Reaction1 Reagent2 BSNBA (Thioether) Reaction2 Steric & Chemical Blockade Reagent2->Reaction2 Thiol Free Thiol (R-SH) e.g., GSH Thiol->Reaction1 Thiol->Reaction2 Outcome1 TNB Release (Absorbance 412 nm) Reaction1->Outcome1 Outcome2 No Reaction (Stable Standard) Reaction2->Outcome2

Fig 1: Divergent chemical reactivity pathways of DTNB and BSNBA in the presence of free thiols.

Comparative Performance Data

The following table synthesizes the quantitative performance of BSNBA compared to alternative nitroaromatic reagents across both chemical and immunological domains.

CompoundStructural ClassThiol Cross-Reactivity (HPLC Recovery)Hapten Cross-Reactivity (IC₅₀)Primary Analytical Utility
DTNB DisulfideHigh (0% recovery, cleaves to TNB)N/A (Unstable in fluid phase)Colorimetric Thiol Quantitation
TNB Free ThiolModerate (Susceptible to oxidation)1.2 nM (High Affinity)Chromophore / Target Hapten
BSNBA ThioetherNone (99.8% recovery, Inert) 450 nM (Steric Hindrance) Internal Std / Steric Probe
DNP NitroaromaticNone (No sulfur moiety)>10,000 nM (No Recognition)Negative Control

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic safeguard to prevent false positives in cross-reactivity profiling.

Protocol A: HPLC-UV Validation of Thiol Cross-Reactivity

Objective: To empirically prove that BSNBA does not cross-react with biological thiols, validating its use as an internal standard.

  • Preparation: Prepare 1 mM BSNBA and 1 mM DTNB (positive control) in 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA. Causality: EDTA chelates trace heavy metals that could prematurely catalyze thiol oxidation.

  • Reaction Initiation: Add 5 mM reduced glutathione (GSH) to both solutions to simulate a highly reducing biological matrix.

  • Incubation: Incubate at 25°C for exactly 15 minutes.

  • Acidic Quench (Critical Step): Quench the reactions by adding 1% formic acid (v/v). Causality: Dropping the pH below the pKa of the sulfhydryl groups instantly protonates the thiolate anions, halting any residual disulfide exchange and locking the reaction state for an accurate chromatographic snapshot.

  • Analysis: Inject 10 µL onto an RP-HPLC C18 column. Run a linear gradient of 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 20 minutes. Monitor at 254 nm and 412 nm.

  • Expected Result: BSNBA will elute as a single, unaltered peak (100% recovery), whereas DTNB will show complete disappearance, replaced by peaks for TNB and the GSH-TNB mixed disulfide.

Protocol B: Competitive ELISA for Hapten Cross-Reactivity

Objective: To determine the IC₅₀ of BSNBA against anti-TNB antibodies, mapping the steric limits of the antibody's binding pocket[3].

  • Immobilization: Coat microtiter plates with TNB-Ovalbumin conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Block unreacted sites with 2% BSA in PBS-Tween 20 (PBS-T) for 1 hour at 37°C.

  • Pre-Incubation (Critical Step): In a separate non-binding plate, pre-incubate a fixed concentration of anti-TNB monoclonal antibody with varying logarithmic concentrations (0.1 nM to 100 µM) of soluble competitors: BSNBA, free TNB, and DNP. Causality: Pre-incubating establishes the thermodynamic equilibrium of fluid-phase binding prior to exposure to the immobilized antigen, eliminating the avidity bias that occurs when antibodies bind to dense solid-phase arrays.

  • Competitive Binding: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at room temperature.

  • Washing: Wash 5 times with PBS-T to remove all unbound immune complexes.

  • Detection: Add HRP-conjugated secondary antibody for 45 minutes. Wash, then add TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

ELISAWorkflow Step1 1. Immobilize TNB-Carrier Protein Step2 2. Block Non-Specific Sites Step1->Step2 Step3 3. Co-incubate Anti-TNB Ab + BSNBA Competitor Step2->Step3 Step4 4. Wash Unbound Complexes Step3->Step4 Step5 5. Detect Bound Ab (HRP/TMB) Step4->Step5 Decision High BSNBA Cross-Reactivity? Step5->Decision LowOD Low OD 450nm (Competitor Bound) Decision->LowOD Yes HighOD High OD 450nm (Competitor Ignored) Decision->HighOD No

Fig 2: Step-by-step logical workflow for the BSNBA competitive ELISA cross-reactivity assay.

References

  • 5-thio-2-nitrobenzoic acid | Sigma-Aldrich Source: sigmaaldrich.com URL:[1]

  • Rhodanese – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:[2]

  • ON CROSS REACTIONS OF IMMUNE SERA TO AZOPROTEINS II. ANTIGENS WITH AZOCOMPONENTS CONTAINING TWO DETERMINANT GROUPS Source: semanticscholar.org URL:[3]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Foundational Hazard Assessment: Understanding the "Why"

Based on data for analogous compounds like 4-nitrobenzoic acid, we must anticipate the following hazards:

  • Acute Toxicity (Oral): The compound is likely harmful if swallowed.

  • Skin and Eye Irritation: Expect it to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Long-Term Health Effects: There is a suspicion of causing genetic defects, cancer, and potential damage to fertility or an unborn child.

Furthermore, the presence of sulfur necessitates caution. While elemental sulfur itself has low toxicity, its combustion can produce toxic and irritating sulfur dioxide gas.[5][6] The organic nature of the compound also means that thermal decomposition can release other hazardous gases, such as nitrogen oxides and carbon monoxide.[7] Therefore, all handling should be performed with the assumption that the material is hazardous.

Core Protective Measures: Your Essential Armor

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks identified. For 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, a multi-layered defense is crucial.

Protection Type Required PPE Key Considerations
Hand Protection Nitrile or other chemical-resistant glovesDouble-gloving is recommended for extended handling. Check manufacturer guidelines for breakthrough times.
Eye & Face Protection Chemical splash goggles and a face shieldGoggles are essential to prevent contact from splashes. A face shield provides an additional layer of protection for the entire face.[8][9]
Skin & Body Protection Chemical-resistant lab coat or coverallsEnsure clothing has long sleeves and is fully buttoned.[5]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[5][9]

Operational Protocols: From Gowning to Disposal

Proper technique in using PPE is as critical as the equipment itself. A breach in protocol can negate the protective qualities of your gear.

Donning and Doffing: A Critical Workflow

The sequence of putting on and taking off PPE is designed to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow.

Safe Handling in the Laboratory
  • Engineering Controls First: Always handle 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Generation: When weighing or transferring the solid material, do so carefully to prevent it from becoming airborne.[10]

  • Work Area Maintenance: Keep the work area clean and uncluttered. Do not allow the chemical to accumulate on surfaces.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8][12] Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[2][13]

Emergency Response: Immediate and Decisive Action

In the event of an accidental exposure, immediate and correct action is critical to minimizing harm.

Exposure Type Immediate First Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
Inhalation Move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen.[6] Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water immediately. Seek immediate medical attention.[14]

Decontamination and Disposal: Completing the Safety Cycle

Proper disposal is a crucial final step in the safe handling of hazardous chemicals.

  • PPE Disposal: Used disposable gloves, contaminated wipes, and other disposable materials should be placed in a sealed, labeled container for hazardous waste disposal.

  • Chemical Waste: All waste containing 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid must be disposed of in accordance with local, regional, and national regulations.[9] Do not mix it with other waste streams. Leave chemicals in their original containers if possible.

  • Spill Cleanup: In case of a spill, evacuate unnecessary personnel.[1] Wear the appropriate PPE, cover the spill with a non-combustible absorbent material (like sand or vermiculite), and carefully sweep it into a designated hazardous waste container.[13][15] Avoid creating dust.[10]

By integrating these principles of hazard assessment, correct PPE selection, and meticulous operational protocols, you can confidently and safely handle 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, ensuring that your groundbreaking research is built on a foundation of safety and scientific integrity.

References

  • Sigma-Aldrich. (2025, November 6).
  • SULPHUR SAFETY D
  • Alpha Chemika. p-NITRO BENZOIC ACID (for synthesis)
  • ESPI Metals.
  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2010, October 25).
  • Thermo Fisher Scientific. (2010, October 25).
  • Suvchem Laboratory Chemicals. 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID)
  • Active AgriScience. Emergency Response Plan.
  • Interscan. (2024, August 16). Sulfur Dioxide (SO2): Health Hazards and Safety Precautions.
  • Organic Syntheses Procedure. m-NITROBENZOIC ACID.
  • WISER. Sulphur (Sulfur).
  • Epidemiology, N. C. D. o. H. a. H. S. D. o. P. H. O. H. S. a. (2019, December 17). Occupational Safety Resources on Sulfuric Acid.
  • GOV.UK. (2024, October 10).
  • Florida State University. Chemical Emergencies, Exposures, and Spills.
  • Rosneft Deutschland. (2022, February 17).
  • Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
  • Cohizon Life Sciences. (2025, March 5).
  • Redox. (2022, November 14).
  • CDH Fine Chemical.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid
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2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid
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